Lincomycin hydrochloride monohydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S.ClH.H2O/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGYTBWUHCAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lincomycin hydrochloride monohydrate chemical properties
An In-depth Technical Guide on the Chemical Properties of Lincomycin (B1675468) Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin hydrochloride monohydrate is the hydrated hydrochloride salt of lincomycin, a lincosamide antibiotic produced by the actinobacterium Streptomyces lincolnensis.[1] It is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria.[2][3][4] Lincomycin functions by inhibiting bacterial protein synthesis through specific binding to the 50S ribosomal subunit, which interferes with the peptidyl transferase center and prevents the elongation of the polypeptide chain.[1][3][5] This document provides a comprehensive overview of its chemical properties, stability, and the experimental protocols used for its characterization.
Physicochemical Properties
This compound is a white or nearly white crystalline powder.[1][6] It may have a faint mercaptan-like odor and a bitter taste.[1][7] The compound is stable in its dry, crystalline form when protected from air and light.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Citations |
| Molecular Formula | C₁₈H₃₄N₂O₆S·HCl·H₂O | [1][8] |
| Molecular Weight | 461.01 g/mol | [1][2][8][9][10] |
| CAS Number | 7179-49-9 | [2][8][9][10] |
| Melting Point | 151 - 157 °C | [1] |
| pKa | 7.6 | [1][7][11] |
| Specific Optical Rotation | +134° to +139° (c=1, H₂O) | [1] |
| Water Content | 3.7% to 4.5% | [1] |
Chemical Structure
The chemical structure of this compound consists of a propylhygric acid moiety linked to a methylthio-lincosaminide sugar derivative. The hydrochloride salt is formed at the basic N-methylproline.
Caption: Chemical components of this compound.
Solubility
This compound exhibits varying solubility in different solvents, a critical factor for its formulation and administration.
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| Water | Very soluble (≥ 50 mg/mL) | [1][2][3][5][12] |
| Phosphate-Buffered Saline (PBS) | 120 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 92 mg/mL | [2][8] |
| Ethanol (96%) | Slightly soluble | [1][2][12] |
| Acetone | Very slightly soluble | [1][12] |
Stability Profile
The stability of this compound is influenced by pH, temperature, and the presence of oxidizing agents.[13] In its solid state, it is relatively stable when stored in well-closed containers and protected from light and humidity.[6]
In solution, its stability is highly pH-dependent, with optimal stability observed around pH 4.[6][14] Degradation is more rapid in alkaline conditions compared to acidic conditions.[14][15] Forced degradation studies have shown that it degrades rapidly in the presence of hydrogen peroxide.[6][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Lincomycin hydrochloride | 859-18-7 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | C18H37ClN2O7S | CID 71476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Lincomycin [drugfuture.com]
- 12. This compound | 7179-49-9 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Lincomycin Hydrochloride Monohydrate in Water and DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of lincomycin (B1675468) hydrochloride monohydrate in two common laboratory solvents: water and Dimethyl Sulfoxide (DMSO). The document includes quantitative solubility data, detailed experimental protocols for solubility assessment, and a visualization of the compound's mechanism of action to provide a thorough resource for laboratory and development work.
Quantitative Solubility Data
Lincomycin hydrochloride monohydrate, a lincosamide antibiotic derived from the actinobacterium Streptomyces lincolnensis, exhibits high solubility in both water and DMSO.[1] The following table summarizes the quantitative solubility data compiled from various technical sources. It is important to note that variations in reported values can arise from differences in experimental conditions, such as temperature, pH, and the hygroscopic nature of the solvent (particularly DMSO).[2][3][4][5]
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Citations |
| Water | Very Soluble / Freely Soluble | - | Qualitative description. | [6][7][8] |
| 89 mg/mL | ~200.9 mM | [3] | ||
| 50 mg/mL | ~108.46 mM | Requires sonication to aid dissolution. A clear solution is also reported at 5g in 100ml (50 mg/mL). | [2][9] | |
| 29.3 mg/mL | ~63.5 mM | [10] | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | ≥ 216.92 mM | Saturation point not reached at this concentration. | [2] |
| 92 mg/mL | ~199.56 mM | It is recommended to use new/fresh DMSO as its hygroscopic nature can reduce solubility. | [1][4][5] | |
| 89 mg/mL | ~200.9 mM | [3] | ||
| 80 mg/mL | ~173.5 mM | [11] |
Molecular Weight of this compound: 461.01 g/mol .[1]
Experimental Protocols
The determination of solubility is a fundamental component of physicochemical characterization. Below are generalized methodologies for assessing the solubility of this compound and preparing stock solutions.
This protocol describes a standard method for determining the equilibrium solubility of a compound in a specific solvent.
-
Objective: To determine the saturation concentration of this compound in a solvent at a constant temperature.[1]
-
Materials:
-
This compound powder
-
Solvent of interest (e.g., sterile, purified water or fresh, anhydrous DMSO)
-
Vials with secure caps (B75204) (e.g., glass scintillation vials)
-
Calibrated analytical balance
-
Temperature-controlled shaker or incubator
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm) for sample clarification
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification.
-
-
Methodology:
-
Place a known volume of the solvent into a vial.[1]
-
Add a pre-weighed excess amount of this compound powder to the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample to a concentration within the quantifiable range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC.
-
Calculate the original concentration in the supernatant to determine the solubility.
-
This protocol outlines the steps for preparing a high-concentration stock solution for use in further experiments, such as cell culture.[12][13]
-
Objective: To prepare a sterile, high-concentration stock solution of this compound.
-
Materials:
-
Methodology:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile conical tube.[12]
-
Add the appropriate volume of the chosen solvent (water or DMSO) to achieve the target concentration (e.g., 10 mg/mL).[13]
-
Vortex or sonicate the mixture until the powder is completely dissolved.[12]
-
If using water as the solvent, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[9][12] This step is critical for applications in cell culture.
-
Aliquot the stock solution into smaller, single-use sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[11][12]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots under appropriate conditions. For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2][11]
-
Visualized Mechanisms and Workflows
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It specifically binds to the 23S rRNA of the 50S subunit of the bacterial ribosome.[14][15] This binding event interferes with the peptidyl transferase center, which blocks the peptide exit tunnel and prevents the elongation of the polypeptide chain, ultimately halting protein production.[1][16]
Caption: Lincomycin's mechanism of action on the bacterial ribosome.
The following diagram illustrates a generalized workflow for determining the solubility of a compound in the laboratory.
Caption: Generalized workflow for solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. This compound | 7179-49-9 [chemicalbook.com]
- 7. Buy this compound | 7179-49-9 | >98% [smolecule.com]
- 8. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. himedialabs.com [himedialabs.com]
- 10. toku-e.com [toku-e.com]
- 11. abmole.com [abmole.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Phenomenological interpretations of the mechanism for the concentration-dependent positive effect of antibiotic lincomycin on Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
Lincomycin Hydrochloride Monohydrate: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure, weight, and physicochemical properties of lincomycin (B1675468) hydrochloride monohydrate. The information is presented to support research and development activities involving this lincosamide antibiotic.
Molecular and Chemical Properties
Lincomycin hydrochloride monohydrate is the hydrated hydrochloride salt of lincomycin, an antibiotic produced by the actinobacterium Streptomyces lincolnensis.[1] It is a white to off-white crystalline powder that is stable under normal air and light conditions.[1][2]
Quantitative Data Summary
The key quantitative attributes of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C₁₈H₃₇ClN₂O₇S[3] or C₁₈H₃₄N₂O₆S·HCl·H₂O[1][4] |
| Molecular Weight | 461.01 g/mol [5][6] |
| CAS Number | 7179-49-9 |
| Appearance | White or practically white, crystalline powder[1][2] |
| Odor | Odorless or with a faint odor[1] |
| Solubility | Very soluble in water; slightly soluble in ethanol; very slightly soluble in acetone.[2] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin exerts its bacteriostatic effect by inhibiting the synthesis of bacterial proteins.[1][5] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[1][4] This interaction interferes with the peptidyl transferase reaction and inhibits the translocation of tRNA from the A-site to the P-site, thereby disrupting the elongation of the polypeptide chain.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are outlines of standard experimental methodologies for the characterization of this compound.
Determination of Melting Point
Objective: To determine the temperature range over which the crystalline solid melts.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled and slow rate.
-
The temperature at which the substance first begins to liquefy and the temperature at which it is completely liquid are recorded as the melting range.
Solubility Assessment
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
A known volume of the desired solvent (e.g., water, ethanol, acetone) is placed in a vial and maintained at a constant temperature.
-
Small, accurately weighed increments of this compound are added to the solvent.
-
The mixture is agitated vigorously after each addition until the solid is completely dissolved.
-
The process is continued until the substance no longer dissolves, and a saturated solution is formed. The amount of dissolved substance per volume of solvent is then calculated.
Caption: Workflow for Physicochemical Characterization.
References
The Antibacterial Spectrum of Lincomycin Hydrochloride Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lincomycin (B1675468), a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis, exhibits a narrow but potent spectrum of activity, primarily targeting Gram-positive bacteria and a range of anaerobic microorganisms.[1][2] Its bacteriostatic or bactericidal action is achieved through the inhibition of bacterial protein synthesis, a mechanism that involves binding to the 50S ribosomal subunit.[3][4] This technical guide provides a comprehensive overview of the antibacterial spectrum of lincomycin hydrochloride monohydrate, presenting quantitative data on its efficacy, detailing the experimental protocols for its assessment, and visualizing its mechanism of action and the standardized workflow for susceptibility testing.
Mechanism of Action
This compound exerts its antibacterial effect by binding to the 23S portion of the 50S subunit of bacterial ribosomes.[5] This binding action interferes with the peptidyl transferase center, preventing the formation of peptide bonds and ultimately halting protein synthesis.[3] This disruption of protein production inhibits bacterial growth and replication. The binding site for lincosamides on the ribosome is in close proximity to that of macrolides and streptogramin B, leading to potential cross-resistance.[1]
dot
Figure 1: Mechanism of Action of Lincomycin.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of this compound against a variety of bacterial species is summarized in the following tables. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values correspond to the MICs required to inhibit 50% and 90% of the tested isolates, respectively.
Gram-Positive Bacteria
Lincomycin demonstrates significant activity against a wide range of Gram-positive cocci and bacilli.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 2 | >256 | 0.06 - >256 |
| Streptococcus pneumoniae | 0.03 | 0.06 | 0.008 - 2 |
| Streptococcus pyogenes | 0.06 | 0.125 | 0.023 - >128 |
| Enterococcus faecalis | 4 | 8 | 1 - 64 |
Table 1: In Vitro Activity of Lincomycin Against Gram-Positive Bacteria [6][7][8][9]
Anaerobic Bacteria
Lincomycin is also effective against many anaerobic bacteria, including both Gram-positive and Gram-negative species.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Clostridium perfringens | ≥256 | ≥256 | ≤0.125 - ≥256 |
| Bacteroides fragilis group | 4 | 16 | 0.5 - >128 |
Table 2: In Vitro Activity of Lincomycin Against Anaerobic Bacteria [2][10]
Mycoplasma Species
Lincomycin exhibits activity against certain species of Mycoplasma, which lack a cell wall and are therefore resistant to many common antibiotics.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Mycoplasma hyopneumoniae | 0.25 | 4 | 0.06 - 16 |
| Mycoplasma pneumoniae | - | - | Modest Activity |
Table 3: In Vitro Activity of Lincomycin Against Mycoplasma Species [11][12] Note: Specific MIC50/MIC90 values for M. pneumoniae were not readily available, but sources indicate modest activity.
Experimental Protocols: Broth Microdilution Method
The determination of Minimum Inhibitory Concentration (MIC) values is crucial for assessing the antibacterial spectrum of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for this procedure. The broth microdilution method is a commonly used technique.
Preparation of Materials
-
Bacterial Culture: A pure, 18-24 hour culture of the test organism grown on a suitable non-selective agar (B569324) medium.
-
Lincomycin Stock Solution: A sterile stock solution of this compound of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious aerobic bacteria.
-
96-Well Microtiter Plates: Sterile, clear-bottomed plates.
Inoculum Preparation
-
Select 3-5 well-isolated colonies of the test organism from the agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Plate Preparation and Inoculation
-
Perform serial two-fold dilutions of the lincomycin stock solution in the growth medium directly in the 96-well plate to achieve a range of concentrations.
-
Include a growth control well (medium and inoculum, no antibiotic) and a sterility control well (medium only).
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
Incubation
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria. Incubation conditions may vary for anaerobic or fastidious organisms.
Reading and Interpretation of Results
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of lincomycin at which there is no visible growth.
-
The growth control well should show clear turbidity, and the sterility control well should remain clear.
Figure 2: Experimental Workflow for MIC Determination.
Conclusion
This compound remains a significant antibiotic with a well-defined and potent antibacterial spectrum against Gram-positive and anaerobic bacteria. I[1]ts utility in research and drug development is underscored by its specific mechanism of action and established efficacy against clinically relevant pathogens. The standardized methodologies for susceptibility testing, such as the broth microdilution method outlined by CLSI, are essential for the accurate and reproducible assessment of its antibacterial activity. This guide provides the foundational knowledge and protocols necessary for researchers and scientists to effectively utilize and evaluate lincomycin in their work.
References
- 1. Lincosamides - Wikipedia [en.wikipedia.org]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. lecturio.com [lecturio.com]
- 4. Antimicrobial susceptibility of Clostridium perfringens isolated from piglets with or without diarrhea in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. old.antibiotic.ru [old.antibiotic.ru]
- 7. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of ampicillin, vancomycin, linezolid and gentamicin activity against enterococcal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. Antimicrobial susceptibility profiles of porcine mycoplasmas isolated from samples collected in southern Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
Lincomycin: A Technical Deep Dive into its Bacteriostatic and Bactericidal Mechanisms
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the antimicrobial agent Lincomycin (B1675468), with a specific focus on its bacteriostatic and bactericidal properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines experimental methodologies, and visualizes the underlying molecular mechanisms of this important lincosamide antibiotic.
Executive Summary
Lincomycin, an antibiotic derived from the actinobacterium Streptomyces lincolnensis, is primarily recognized for its bacteriostatic action, which involves the inhibition of bacterial protein synthesis. However, under specific conditions, it can also exhibit bactericidal effects. This guide delves into the nuances of these dual activities, presenting quantitative data on its efficacy against key bacterial species, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action. Understanding the concentration-dependent and species-specific effects of Lincomycin is crucial for its effective application in both research and clinical settings.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Lincomycin exerts its antimicrobial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the peptidyl transferase center. This binding action obstructs the accommodation of aminoacyl-tRNA at the A-site and hinders the formation of peptide bonds, ultimately leading to the cessation of protein elongation and, consequently, the inhibition of bacterial growth.[1][2]
Quantitative Analysis: Bacteriostatic vs. Bactericidal Concentrations
The distinction between Lincomycin's bacteriostatic and bactericidal activity is largely dependent on its concentration, the bacterial species, and the inoculum size.[1] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that prevents visible growth of a bacterium, representing its bacteriostatic potential. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating a bactericidal effect.
The following table summarizes the MIC and MBC values for Lincomycin against several clinically relevant bacteria.
| Bacterial Species | Inoculum Size (CFU/mL) | Median MIC (µg/mL) | Median MBC (µg/mL) | MBC/MIC Ratio | Predominant Effect |
| Staphylococcus aureus | ~104 | 0.78 | 1.56 | 2 | Bactericidal |
| ~105 | 1.56 | 12.5 | 8 | Bacteriostatic | |
| >107 | 3.13 | >100 | >32 | Bacteriostatic | |
| Streptococcus pyogenes | 104 - 106 | 0.05 - 200 | 0.40 - >100 | Variable | Primarily Bacteriostatic |
| Clostridium perfringens | Not Specified | 0.25 - >128 | Not Specified | Not Specified | Primarily Bacteriostatic |
| Bacteroides fragilis | Not Specified | 0.2 - 12.5 | 1.6 - >50 | >4 | Primarily Bacteriostatic |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
Determination of MIC and MBC by Broth Microdilution
This method is a standard procedure for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Materials:
-
Lincomycin hydrochloride powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Lincomycin Stock Solution: Prepare a stock solution of Lincomycin in a suitable sterile solvent (e.g., water) at a concentration of 1280 µg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the Lincomycin stock solution with CAMHB to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of Lincomycin with no visible bacterial growth.
-
MBC Determination: Subculture 10-100 µL from each well showing no growth onto an appropriate agar (B569324) medium. Incubate the agar plates for 18-24 hours. The MBC is the lowest concentration that shows no bacterial growth on the subculture plates.
Time-Kill Kinetic Assay
This assay provides a dynamic view of antimicrobial activity over time.
Materials:
-
Lincomycin hydrochloride
-
Appropriate broth medium (e.g., CAMHB)
-
Log-phase bacterial culture
-
Sterile tubes or flasks
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Inoculum Preparation: Grow the test organism to the early to mid-logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.
-
Assay Setup: Prepare tubes or flasks containing broth with various concentrations of Lincomycin (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control without the antibiotic.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each Lincomycin concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.
Ribosome Binding Assay (Radiolabeled Ligand Competition)
This assay quantifies the binding affinity of Lincomycin to the 50S ribosomal subunit.
Materials:
-
Radiolabeled Lincomycin (e.g., [3H]Lincomycin)
-
Unlabeled Lincomycin
-
Isolated bacterial 70S ribosomes or 50S subunits
-
Binding buffer
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and vials
Procedure:
-
Reaction Mixture: In microcentrifuge tubes, combine a fixed concentration of isolated ribosomes and radiolabeled Lincomycin with increasing concentrations of unlabeled Lincomycin.
-
Incubation: Incubate the reaction mixtures to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The ribosomes and bound radioligand will be retained on the filter, while unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radiolabeled Lincomycin as a function of the concentration of unlabeled Lincomycin. This will allow for the determination of the IC50 (the concentration of unlabeled Lincomycin that inhibits 50% of the specific binding of the radiolabeled ligand) and the binding affinity (Ki).
Conclusion
Lincomycin's primary mode of action is bacteriostatic, achieved through the targeted inhibition of bacterial protein synthesis. However, its activity can shift to bactericidal at higher concentrations, particularly against susceptible organisms at lower inoculum densities. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Lincomycin. A thorough understanding of its concentration-dependent effects is paramount for optimizing its use in combating bacterial infections.
References
- 1. Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of group A beta-hemolytic streptococci to lincomycin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacteriostatic and Bactericidal Activities of Various Antibiotics Against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility of Clostridium perfringens strains isolated from broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Origin and Synthesis of Lincomycin from Streptomyces lincolnensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lincomycin (B1675468), a lincosamide antibiotic produced by the soil actinomycete Streptomyces lincolnensis, has long been a crucial weapon against Gram-positive bacterial infections. This technical guide provides a comprehensive overview of the origin of S. lincolnensis, a detailed exploration of the intricate biosynthetic pathway of lincomycin, and the complex regulatory networks that govern its production. This document includes a compilation of quantitative data on lincomycin yields, detailed experimental protocols for key research methodologies, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding for research and development professionals in the field of antibiotic discovery and production.
Origin and Discovery of Streptomyces lincolnensis
Streptomyces lincolnensis was first isolated from a soil sample collected in Lincoln, Nebraska, USA. This discovery was part of extensive soil screening programs in the mid-20th century aimed at identifying novel antibiotic-producing microorganisms. As a Gram-positive, filamentous bacterium, S. lincolnensis exhibits a complex life cycle that includes the formation of a mycelial network and the production of spores. The original wild-type strain, NRRL 2936, is the progenitor of many industrial production strains. Through decades of classical mutagenesis and screening, high-yield strains have been developed, with some producing significantly more lincomycin than the wild-type.
The Biosynthesis of Lincomycin: A Bifurcated Pathway
The biosynthesis of lincomycin is a complex process orchestrated by the dedicated 'lmb' gene cluster. The pathway is bifurcated, leading to the independent synthesis of two precursor molecules: the amino acid 4-propyl-L-proline (PPL) and the amino sugar methylthiolincosamide (MTL). These two moieties are subsequently condensed to form N-demethyllincomycin, which then undergoes a final methylation step to yield the active antibiotic, lincomycin A.
Biosynthesis of 4-propyl-L-proline (PPL)
The synthesis of PPL begins with the amino acid L-tyrosine. A series of enzymatic modifications, catalyzed by proteins encoded by the lmb gene cluster, transforms L-tyrosine into the specialized PPL precursor. The key enzymes involved in this part of the pathway include:
-
LmbB2: A tyrosine hydroxylating heme protein that converts L-tyrosine to 3,4-dihydroxyphenylalanine (DOPA).[1]
-
LmbB1: An L-DOPA extradiol-cleaving 2,3-dioxygenase that acts on L-DOPA.
-
LmbW: A methyltransferase.
-
LmbA: A putative γ-glutamyltransferase thought to be involved in the cleavage of a C-C bond.[2]
-
LmbX and LmbY: Additional enzymes required for the formation of the propylproline ring.
-
LmbC: An amino acid acylase that activates PPL.[2]
-
LmbN: A bifunctional peptidyl carrier protein that binds the activated PPL.
Biosynthesis of Methylthiolincosamide (MTL)
The biosynthesis of the unique eight-carbon amino sugar MTL is a multi-step process that begins with intermediates from primary metabolism. The complete biosynthetic pathway for the conversion of GDP-ᴅ-erythro-α-ᴅ-gluco-octose to GDP-ᴅ-α-ᴅ-lincosamide involves the following key enzymes:[3]
-
LmbO: A dTDP-glucose synthase.[2]
-
LmbM: A dTDP-glucose 4,6-dehydratase and also catalyzes two epimerization steps.[2][3]
-
LmbL and CcbZ (LmbZ equivalent): Catalyze a 6,8-dehydration reaction.[3]
-
CcbS (LmbS equivalent): A transaminase that converts the intermediate to GDP-ᴅ-α-ᴅ-lincosamide.[2][3]
Condensation and Final Modification
The PPL and MTL precursors are condensed by a non-ribosomal peptide synthetase (NRPS)-like enzymatic system. The key enzymes in this final stage are:
-
LmbD: Condenses the PPL and MTL precursors.
-
LmbV: Substitutes ergothioneine (B1671048) with mycothiol (B1677580).
-
LmbE: Cleaves the mycothiol moiety.
-
LmbJ: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates N-demethyllincomycin to produce the final product, lincomycin A.
-
LmbF: A PLP-dependent enzyme involved in cysteinyl processing.[4]
-
LmbG: Catalyzes the S-methylation.[4]
Data Presentation: Lincomycin Production
Quantitative data on lincomycin production by various Streptomyces lincolnensis strains under different fermentation conditions are summarized in the tables below.
Table 1: Lincomycin Production in Different S. lincolnensis Strains
| Strain | Genotype/Phenotype | Lincomycin Titer | Reference |
| NRRL 2936 | Wild-type | 27.25 mg/L | [5] |
| Mutant UV-12-8 | UV-mutagenized | Increased by 84.62% vs. wild-type | [6] |
| Mutant M-40-18 | EMS-mutagenized | Increased by 146.15% vs. wild-type | [6] |
| M-lmbB1 | lmbB1 overexpressing mutant | Increased by 37.6% vs. control (6435 u/mL) | [3] |
| ΔdasR | dasR deletion mutant | 46.63 mg/L | [5] |
| OdasR | dasR overexpression mutant | 371.69 mg/L (up to 499.86 mg/L at 2 days) | [5] |
Table 2: Effect of Fermentation Conditions on Lincomycin Production
| Carbon Source | Nitrogen Source | Other Additives | Lincomycin Titer | Reference |
| 4% Lactose | 8% Meat Extract | Ammonium Nitrate | 82.4 mg/mL dry cell mass with 5.00 mm inhibition zone | [7] |
| Olive Oil (20 g/L) | Pharmamedia and Soybean Meal (10 g/L each) | Span 180 | 1.5 g/L | [8] |
| Olive Oil (fed-batch) | - | - | 3.0 g/L | [8] |
| Soluble Starch (45 g/L) | Peptone Water (13.33 g/L), NaNO₃ (6.67 g/L) | Sugar Cane Molasses (15 g/L), CaCO₃ (4.0 g/L) | 350 mg/L | [9] |
| Glucose (15 g/L), Starch (40 g/L) | Peptone (10 g/L), Corn Steep Liquor (20 g/L) | Molasses (20 g/L), CaCO₃ (8.0 g/L) | 80.8 mg/mL dry cell mass with 3.30 mm inhibition zone | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of lincomycin biosynthesis.
CRISPR/Cas9-Mediated Gene Knockout in S. lincolnensis
This protocol is adapted from established methods for Streptomyces.
-
Design of sgRNA: Design two sgRNAs targeting the 5'- and 3'-ends of the gene of interest using a suitable online tool.
-
Construction of the Editing Plasmid:
-
Synthesize the designed sgRNA sequences as complementary oligonucleotides.
-
Anneal the oligonucleotides to form double-stranded DNA fragments.
-
Clone the annealed sgRNA fragments into a suitable Streptomyces CRISPR/Cas9 vector (e.g., pCRISPomyces-2) using Golden Gate assembly.
-
Amplify the upstream and downstream homology arms (each ~1.5 kb) of the target gene by PCR from S. lincolnensis genomic DNA.
-
Assemble the homology arms into the sgRNA-containing vector using Gibson Assembly or a similar cloning method.
-
-
Conjugation into S. lincolnensis :
-
Transform the final editing plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor strain and S. lincolnensis spores on a suitable agar (B569324) medium (e.g., ISP4).
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the plasmid's resistance marker).
-
-
Screening for Double-Crossover Mutants:
-
After incubation, select exconjugants and streak them onto a non-selective medium to allow for the loss of the integrated plasmid.
-
Replica-plate the colonies onto both selective and non-selective media to identify colonies that have lost the plasmid (sensitive to the selection antibiotic).
-
Confirm the gene deletion in the sensitive colonies by PCR using primers flanking the target gene and by Sanger sequencing.
-
Quantitative Real-Time PCR (qRT-PCR) for lmb Gene Expression Analysis
-
RNA Extraction:
-
Culture S. lincolnensis strains in a suitable fermentation medium (e.g., FM2) for the desired time period (e.g., 2 days).[10]
-
Harvest the mycelium by centrifugation.
-
Extract total RNA using a TRIzol-based method.[10]
-
Treat the RNA with RNase-free DNase I to remove any contaminating genomic DNA.[10]
-
Assess RNA quality and quantity using a NanoDrop spectrophotometer.[10]
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.[10]
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.[10]
-
Use primers specific for the lmb genes of interest and a housekeeping gene (e.g., hrdB) for normalization.
-
Run the PCR in triplicate for each sample.[10]
-
Analyze the relative gene expression data using the 2-ΔΔCt method.
-
Enzymatic Assay for LmbB2 (Tyrosine Hydroxylase)
-
Protein Expression and Purification:
-
Clone the lmbB2 gene into an expression vector (e.g., pMAL) and transform it into E. coli.
-
Induce protein expression with IPTG and purify the recombinant LmbB2 protein using affinity chromatography.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified LmbB2 enzyme, L-tyrosine as the substrate, and necessary cofactors (e.g., (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)).
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analyze the formation of the product, 3,4-dihydroxyphenylalanine (DOPA), by high-performance liquid chromatography (HPLC) with UV detection.[1]
-
Mandatory Visualizations
Lincomycin Biosynthetic Pathway
Caption: Overview of the bifurcated lincomycin biosynthetic pathway.
Experimental Workflow for Gene Knockout
Caption: Workflow for CRISPR/Cas9-mediated gene knockout in S. lincolnensis.
Regulatory Network of Lincomycin Biosynthesis
Caption: Simplified regulatory network of lincomycin biosynthesis.
Conclusion
The study of lincomycin synthesis by Streptomyces lincolnensis offers a compelling example of microbial secondary metabolism and its industrial application. A thorough understanding of the biosynthetic pathway, its intricate regulatory networks, and optimized fermentation and purification protocols are paramount for enhancing production efficiency. This technical guide provides a foundational resource for researchers and professionals aiming to further explore and exploit the potential of S. lincolnensis as a producer of this clinically significant antibiotic. Future research may focus on the detailed kinetic characterization of all biosynthetic enzymes, the elucidation of the complete signaling cascades, and the application of synthetic biology approaches for the rational design of hyper-producing strains and the generation of novel lincomycin analogs.
References
- 1. Lincomycin Biosynthesis Involves a Tyrosine Hydroxylating Heme Protein of an Unusual Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular characterization of the lincomycin-production gene cluster of Streptomyces lincolnensis 78-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amplification of lmbB1 gene in Streptomyces lincolnensis improves quantity and quality of lincomycin A fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the pleiotropic regulator DasR on lincomycin production in Streptomyces lincolnensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Carbon Source Consumption Rate on Lincomycin Production from Streptomyces lincolnensis -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. Three new LmbU targets outside lmb cluster inhibit lincomycin biosynthesis in Streptomyces lincolnensis - PMC [pmc.ncbi.nlm.nih.gov]
Lincomycin Hydrochloride Monohydrate: A Technical Guide to Physical Appearance and Formulation
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the formulation aspects of lincomycin (B1675468) hydrochloride monohydrate. Tailored for researchers, scientists, and drug development professionals, this document delves into the essential characteristics of this lincosamide antibiotic. It includes detailed data on its physical appearance, physicochemical properties, and stability profile. Furthermore, this guide explores common formulations, including injectable, oral, and topical preparations, with a focus on excipients and quality control methodologies. Detailed experimental protocols for the analysis of lincomycin hydrochloride monohydrate are provided, alongside visualizations of key processes to facilitate a deeper understanding of its application in pharmaceutical development.
Physical and Chemical Properties
This compound is the hydrated hydrochloride salt of lincomycin, an antibiotic produced by the fermentation of Streptomyces lincolnensis. It is a member of the lincosamide class of antibiotics, which are known for their efficacy against Gram-positive bacteria.
Physical Appearance
This compound is a white to off-white crystalline powder.[1] It is generally odorless but may have a faint, characteristic odor.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₃₄N₂O₆S·HCl·H₂O |
| Molecular Weight | 461.02 g/mol |
| Melting Point | 151 - 157 °C |
| Solubility | - Very soluble in water- Slightly soluble in ethanol- Very slightly soluble in acetone |
| pKa | 7.6 |
| Specific Optical Rotation | +135° to +150° (20 mg/mL in water) |
Stability Profile
This compound is relatively stable in its solid, crystalline state when protected from light and moisture. However, its stability in solution is pH-dependent. Forced degradation studies have shown that it is most stable in acidic conditions (around pH 4) and is susceptible to degradation in alkaline and oxidative environments.[2][3][4]
The following table summarizes the results of forced degradation studies on this compound in solution.
| Condition | Observation |
| Acidic (0.1 N HCl) | Slight degradation |
| Alkaline (0.1 N NaOH) | Significant degradation |
| Oxidative (3% H₂O₂) | Rapid degradation |
| Thermal (Heat) | Degradation observed |
| Photolytic (UV light) | Degradation observed |
Formulations
This compound is formulated for various routes of administration, primarily for the treatment of serious infections caused by susceptible strains of Gram-positive bacteria.
Injectable Formulations
Injectable solutions are a common dosage form for lincomycin, typically for intramuscular or intravenous administration.
-
Typical Concentration: 300 mg/mL[5]
-
Common Excipients:
Oral Formulations
Oral capsules are a convenient dosage form for systemic treatment.
-
Typical Strength: 500 mg[9]
-
Common Excipients:
Topical Formulations
Topical gels are utilized for the treatment of skin infections.
-
Typical Concentration: 2%[10]
-
Common Excipients:
-
Gelling Agents: Carbopol 940, Hydroxypropyl cellulose (B213188) (HPC), Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyethylene glycol (PEG) 6000[11][12]
-
Co-solvents/Penetration Enhancers: Isopropyl myristate, Dimethyl sulfoxide (B87167) (DMSO)[12]
-
Humectant: Glycerin[13]
-
Neutralizing Agent: Triethanolamine[14]
-
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and quality control of this compound and its formulations.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is used to determine the potency and purity of this compound.
-
Chromatographic System:
-
Column: C18, 4.6 mm × 25 cm, 5-µm packing[15]
-
Mobile Phase: A filtered and degassed mixture of a pH 6.0 phosphate (B84403) buffer, acetonitrile, and methanol (B129727) (780:150:150)[15]
-
Flow Rate: Approximately 1 mL/min[15]
-
Detector: UV at 210 nm[15]
-
Column Temperature: 46 °C[15]
-
-
Standard Preparation:
-
Assay Preparation:
-
Procedure:
Dissolution Testing for Oral Capsules
This method is used to assess the in vitro release of lincomycin from capsule formulations.
-
Apparatus: USP Apparatus 1 (Basket)[16]
-
Medium: Water, 500 mL[16]
-
Rotation Speed: 100 rpm[16]
-
Time: 45 minutes[16]
-
Procedure:
-
Place one capsule in each basket.
-
After the specified time, withdraw a sample from the dissolution medium and filter.
-
Analyze the filtrate for dissolved lincomycin using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard solution of known concentration.
-
-
Tolerances: Not less than 75% (Q) of the labeled amount of lincomycin is dissolved in 45 minutes.[16]
Forced Degradation Study
This protocol is designed to evaluate the stability-indicating properties of analytical methods by intentionally degrading the drug substance.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in water to a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.[17]
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.[17]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a defined period.[17]
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining lincomycin and detect any degradation products.[17]
-
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based assay and purity analysis of lincomycin hydrochloride.
Lincomycin Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway of lincomycin's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. jipbs.com [jipbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. DailyMed - LINCOCIN- lincomycin hydrochloride injection, solution [dailymed.nlm.nih.gov]
- 8. LINCOCIN Solution for injection Overview - MPI, EU: SmPC - RxReasoner [rxreasoner.com]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. Benzyl Alcohol | Pharmaceutical Excipients for Lincomycin Hydrochloride [pharmacompass.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. CN104147035A - Lincomycin hydrochloride gel and preparation method thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmacopeia.cn [pharmacopeia.cn]
- 16. Lincomycin Hydrochloride Capsules [drugfuture.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Preventing Bacterial Contamination with Lincomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Lincomycin (B1675468) for the prevention and control of Gram-positive bacterial contamination in cell culture. Detailed protocols, data on its antimicrobial activity, and its mechanism of action are presented to ensure effective application in a research setting.
Introduction
Lincomycin is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis.[1][2] It is a valuable tool in cell culture for preventing contamination by susceptible bacteria due to its targeted activity and generally low cytotoxicity to mammalian cells.[1][3] Lincomycin is particularly effective against Gram-positive bacteria, a common source of cell culture contamination.[4][5] It is not effective against Gram-negative bacteria, yeast, or fungi.[3]
Mechanism of Action
Lincomycin inhibits bacterial protein synthesis, leading to a bacteriostatic effect at typical working concentrations, meaning it stops bacteria from multiplying.[3][6] At higher concentrations, it can be bactericidal, actively killing the bacteria.[3] The antibiotic specifically binds to the 23S rRNA component of the 50S subunit of bacterial ribosomes.[4][7][8] This binding action interferes with the peptidyl transferase center, blocking the exit tunnel for newly synthesized polypeptide chains and thereby halting protein production.[4][9] This mechanism is specific to prokaryotic ribosomes, which explains its selective activity against bacteria with minimal impact on mammalian cells.[1][3]
Mechanism of Lincomycin in inhibiting bacterial protein synthesis.
Antimicrobial Spectrum and Efficacy
Lincomycin has a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[4][10] Its efficacy against common cell culture contaminants is summarized below.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][11] The following table summarizes the MIC ranges of Lincomycin for various common bacterial contaminants. It is important to note that these values can vary depending on the specific strain and testing conditions.[4][10]
| Bacterial Species | Gram Stain | Common Contaminant | Typical MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | Yes | 0.2 - 32[3][10] |
| Staphylococcus epidermidis | Gram-positive | Yes | Susceptible, variable MIC[3] |
| Streptococcus pneumoniae | Gram-positive | Less Common | 0.05 - 0.4[10] |
| Streptococcus pyogenes | Gram-positive | Less Common | 0.04 - 0.8[10] |
| Bacillus species | Gram-positive | Yes | Susceptibility can vary[3] |
| Mycoplasma species | N/A | Yes | Susceptible[10] |
| Escherichia coli | Gram-negative | Yes | Generally resistant[12] |
Protocols for Use in Cell Culture
Preparation of Lincomycin Stock Solution
Materials:
-
Lincomycin hydrochloride powder
-
Sterile, cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Lincomycin hydrochloride powder.
-
Dissolve the powder in sterile water or PBS to a recommended stock solution concentration of 10 mg/mL.[1]
-
Gently vortex the solution until the powder is completely dissolved.[1]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[1]
-
Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1]
-
Label the aliquots with the antibiotic name, concentration, and date of preparation.
-
Store the stock solution at -20°C for long-term storage.[1] The solution is stable for up to 4 days at 37°C and for at least 31 days at 25°C in various intravenous fluids.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. himedialabs.com [himedialabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. What is Lincomycin Hydrochloride used for? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 10. Lincomycin - Wikipedia [en.wikipedia.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lincomycin Hydrochloride Monohydrate in Bacterial Selection for Cloning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin (B1675468) hydrochloride monohydrate is a lincosamide antibiotic that serves as an effective selective agent in molecular cloning workflows.[1] It inhibits protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit, thereby preventing peptide bond formation.[1][2][3][4][5][6] This mode of action allows for the selection of bacteria that have been successfully transformed with a plasmid conferring resistance to lincomycin. Resistance is typically mediated by genes such as lnu (lincosamide nucleotidyltransferase), which enzymatically inactivate the antibiotic.[1] While less common than ampicillin (B1664943) or kanamycin, lincomycin provides a valuable alternative for selective pressure in cloning experiments, particularly in contexts where other resistance markers are already in use.
This document provides detailed protocols for the preparation of lincomycin stock solutions and selection plates, recommended working concentrations, and troubleshooting guidelines for its use in bacterial selection.
Mechanism of Action
Lincomycin exerts its bacteriostatic or bactericidal effects by targeting the bacterial ribosome. Specifically, it binds to the A-site of the 23S rRNA within the 50S ribosomal subunit.[1] This binding event interferes with the peptidyl transferase activity, which is crucial for the elongation of the polypeptide chain during protein synthesis. By inhibiting this process, lincomycin effectively halts protein production, leading to the cessation of bacterial growth and proliferation.[1][2][3]
Data Presentation
The optimal concentration of Lincomycin hydrochloride monohydrate for bacterial selection can vary depending on the bacterial strain, the specific resistance gene, and the copy number of the plasmid. It is therefore recommended to empirically determine the optimal concentration for your specific experimental setup. The following table provides a summary of recommended starting concentrations for Escherichia coli.
| Parameter | Value | Notes |
| Organism | Escherichia coli (general use) | A general starting range for initial experiments.[1] |
| Recommended Working Concentration | 100 - 200 µg/mL | The Minimum Inhibitory Concentration (MIC) for wild-type E. coli BL21 has been reported to be 200 µg/mL; therefore, a concentration above this is recommended for effective selection.[1] |
| Stock Solution Concentration | 50 mg/mL | A commonly prepared and stored concentration.[1] |
| Storage of Stock Solution | -20°C | Lincomycin solutions are stable for several months when stored frozen.[1] |
Experimental Protocols
Protocol 1: Preparation of Lincomycin Stock Solution (50 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required amount: To prepare 10 mL of a 50 mg/mL stock solution, weigh out 500 mg of this compound powder.
-
Dissolution: In a sterile conical tube, add the weighed powder. Add approximately 8 mL of sterile, deionized water and vortex until the powder is completely dissolved.[1]
-
Adjust final volume: Add sterile, deionized water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Label the tubes with the antibiotic name, concentration, and date of preparation. Store the aliquots at -20°C.[1]
Protocol 2: Preparation of Lincomycin Selection Plates
Materials:
-
Luria-Bertani (LB) agar (B569324)
-
Autoclave
-
Sterile petri dishes
-
Water bath set to 50-55°C
-
Lincomycin stock solution (50 mg/mL)
Procedure:
-
Prepare LB agar: Prepare LB agar according to the manufacturer's instructions. A standard recipe is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar per liter of deionized water.[1]
-
Sterilization: Autoclave the LB agar at 121°C for 15-20 minutes.
-
Cooling: After autoclaving, place the molten agar in a 50-55°C water bath to cool. This step is critical to prevent the heat degradation of the lincomycin.[1]
-
Adding Lincomycin: Once the agar has cooled, add the appropriate volume of the sterile lincomycin stock solution to achieve the desired final concentration. For example, to prepare 1 liter of LB agar plates with a final lincomycin concentration of 150 µg/mL, add 3 mL of the 50 mg/mL stock solution.
-
Pouring Plates: Gently swirl the flask to mix the antibiotic evenly throughout the agar. Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, the plates can be stored at 4°C for several weeks.
Troubleshooting
| Problem | Possible Cause | Solution |
| No colonies on selection plates | - Transformation efficiency was too low.- Incorrect antibiotic concentration (too high).- Antibiotic stock solution has lost activity. | - Verify transformation efficiency with a positive control.- Perform a titration experiment to determine the optimal lincomycin concentration.- Prepare a fresh stock solution of lincomycin.[1] |
| Excessive number of satellite colonies | - Antibiotic concentration is too low.- Plates were incubated for too long. | - Increase the concentration of lincomycin in the selection plates.- Reduce the incubation time. |
| Lawn of bacterial growth | - No antibiotic in the plates.- Plasmid does not confer lincomycin resistance. | - Ensure lincomycin was added to the agar.- Verify the presence and integrity of the resistance gene on the plasmid. |
References
- 1. benchchem.com [benchchem.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 4. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. benchchem.com [benchchem.com]
- 6. toku-e.com [toku-e.com]
Application Note: Lincomycin Resistance Gene for Efficient Plasmid Selection
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of molecular biology, the selection of successfully transformed cells is a critical step following the introduction of a plasmid.[1] While ampicillin (B1664943) and kanamycin (B1662678) resistance genes are common selectable markers, the lincomycin (B1675468) resistance gene offers a robust alternative for plasmid selection in various host organisms.[1][2] Lincomycin is a lincosamide antibiotic that inhibits protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[1][3][4] Plasmids engineered to carry a lincomycin resistance gene enable host cells to survive and proliferate in media containing this antibiotic, thereby allowing for the specific selection of transformants. This document provides a detailed overview of the mechanisms, applications, and protocols for using the lincomycin resistance gene as a selectable marker.
Mechanism of Action and Resistance
2.1. Lincomycin's Mode of Action Lincomycin exerts its bacteriostatic effect by binding to the 23S rRNA component of the 50S ribosomal subunit.[1][5] This binding event occurs at or near the peptidyl transferase center, interfering with peptide chain elongation and effectively halting protein synthesis.[1][3][6]
2.2. Mechanisms of Lincomycin Resistance Bacteria have evolved several mechanisms to counteract the effects of lincomycin. Plasmids used for selection typically harbor a gene that confers resistance through one of the following strategies:
-
Enzymatic Inactivation: Certain genes, such as lnu (lincosamide nucleotidyltransferase), encode enzymes that chemically modify the lincomycin molecule.[1] These enzymes catalyze the transfer of a nucleotide monophosphate to the antibiotic, rendering it incapable of binding to the ribosome.[1]
-
Target Site Modification: Resistance can be conferred by enzymes that modify the antibiotic's target on the ribosome. For example, the lmrB gene product is a methyltransferase that adds a methyl group to adenine (B156593) at position 2058 of the 23S rRNA.[7][8][9] This modification sterically hinders lincomycin from binding to its target site.[5]
-
Antibiotic Efflux: Some resistance genes, like lmrA, encode transmembrane proteins that function as efflux pumps.[7][8] These pumps actively transport lincomycin out of the bacterial cell, preventing it from reaching a high enough intracellular concentration to inhibit protein synthesis.[10]
Caption: Mechanisms of lincomycin action and resistance.
Quantitative Data for Selection
The optimal concentration of lincomycin for selection can vary based on the host strain, plasmid copy number, and the specific resistance gene used.[1] It is always recommended to perform an initial titration to determine the optimal concentration for your specific experimental conditions.
Table 1: Recommended Lincomycin Concentrations for Selection
| Host Organism | Recommended Concentration (µg/mL) | Notes |
|---|---|---|
| Escherichia coli (general) | 100 - 200[1] | A starting point for most cloning experiments. |
| E. coli BL21 | > 200[1] | The MIC for this strain can be up to 200 µg/mL. |
| Streptococcus species | 5 - 10[11] | Often used in combination with other antibiotics for efficient selection. |
Table 2: Example Minimum Inhibitory Concentrations (MICs) The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[12][13] Selection concentrations should be significantly higher than the MIC for the non-resistant host strain.
| Organism | MIC (µg/mL) | Resistance Status |
| E. coli BL21 | 200[1] | Wild-Type (Susceptible) |
| Streptococcus uberis | 2[11] | Intermediately Resistant |
| Streptococcus pyogenes | 60 - 200[14] | Zonal Resistance Phenotype |
Experimental Protocols
Protocol 1: Preparation of Lincomycin Stock Solution (50 mg/mL)
-
Weigh: Accurately weigh 500 mg of Lincomycin hydrochloride powder.[1]
-
Dissolve: In a sterile container, dissolve the powder in sterile, deionized water to a final volume of 10 mL.[1] Vortex thoroughly until the powder is completely dissolved.
-
Sterilize: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-blocking tube.
-
Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.
Protocol 2: Preparation of Lincomycin Selection Plates
-
Prepare Medium: Prepare 1 liter of Luria-Bertani (LB) agar (B569324) according to your standard laboratory protocol.
-
Autoclave: Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.[1]
-
Cool: Place the autoclaved agar in a 50-55°C water bath to cool. This is a critical step to prevent heat degradation of the antibiotic.[1]
-
Add Antibiotic: Once cooled, add the required volume of the 50 mg/mL lincomycin stock solution. For example, to achieve a final concentration of 150 µg/mL, add 3 mL of the stock solution to 1 liter of agar.[1]
-
Mix and Pour: Swirl the flask gently to ensure even distribution of the antibiotic. Pour the agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Solidify and Store: Allow the plates to solidify at room temperature. Once set, invert and store them at 4°C, protected from light. Plates are best used within 1-2 weeks.[1]
Protocol 3: Transformation and Selection of E. coli
This protocol assumes the use of chemically competent E. coli and a heat-shock transformation method.
-
Transformation: Thaw a 50 µL aliquot of competent cells on ice. Add 1-5 µL of your plasmid DNA (containing the lincomycin resistance gene) and mix gently. Incubate on ice for 30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds. Immediately return the tube to ice for 2 minutes.
-
Recovery: Add 950 µL of pre-warmed, antibiotic-free SOC or LB medium to the cells.[1] Incubate at 37°C for 1 hour with gentle shaking (200-250 rpm). This recovery period is essential for the expression of the lincomycin resistance gene before plating.[1]
-
Plating: Spread 50-200 µL of the cell suspension onto pre-warmed lincomycin selection plates.[1]
-
Incubation: Incubate the plates inverted at 37°C for 16-24 hours, or until colonies are clearly visible.
-
Analysis: Pick individual colonies for downstream applications such as colony PCR, plasmid DNA minipreparation, and sequencing.
Caption: Experimental workflow for plasmid selection.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No colonies | - Low transformation efficiency.- Lincomycin concentration is too high.- Inactive lincomycin stock solution. | - Verify transformation efficiency with a control plasmid.- Perform a titration to find the optimal antibiotic concentration.- Prepare a fresh lincomycin stock solution and new plates.[15] |
| Satellite colonies | - Lincomycin concentration is too low.- Antibiotic has degraded on the plate.- Prolonged incubation time. | - Increase the lincomycin concentration in the plates.[15]- Use freshly prepared selection plates (less than 2 weeks old).[15]- Avoid incubating plates for longer than 24 hours. |
| Many small colonies | - Plasmid toxicity.- Issues with the host strain. | - Use a low-copy-number plasmid or a different host strain.- Lower the incubation temperature to 30°C to slow growth. |
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Selection Marker for Efficient DNA Cloning and Recombineering in E. coli | PLOS One [journals.plos.org]
- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular cloning and characterization of two lincomycin-resistance genes, lmrA and lmrB, from Streptomyces lincolnensis 78-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cloning of a lincosamide resistance determinant from Streptomyces caelestis, the producer of celesticetin, and characterization of the resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 11. Lincomycin Resistance Gene lnu(D) in Streptococcus uberis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. carilionclinic.org [carilionclinic.org]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vitro Protein Synthesis Inhibition Assay Using Lincomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lincomycin as a protein synthesis inhibitor in in vitro assays. Detailed protocols for key experimental setups are provided, along with quantitative data to inform experimental design and data interpretation.
Introduction
Lincomycin is a lincosamide antibiotic that effectively inhibits protein synthesis in susceptible bacteria.[1] Its primary mode of action is the binding to the 50S subunit of the bacterial ribosome, thereby interfering with the peptidyl transferase reaction and the translocation process, ultimately halting peptide chain elongation.[2][3] This specific targeting of the prokaryotic ribosome makes Lincomycin a valuable tool for studying bacterial translation and for the development of novel antimicrobial agents. These notes offer detailed methodologies for assessing the inhibitory effects of Lincomycin on bacterial protein synthesis in a laboratory setting.
Mechanism of Action
Lincomycin exerts its bacteriostatic or bactericidal effects by binding to the 23S rRNA component of the 50S ribosomal subunit, near the peptidyl transferase center (PTC).[4][5] This binding event sterically hinders the accommodation of aminoacyl-tRNAs at the A-site and interferes with the formation of peptide bonds.[5] Consequently, the elongation of the nascent polypeptide chain is prematurely terminated, leading to the inhibition of protein synthesis.[4]
Figure 1: Mechanism of Lincomycin Action.
Quantitative Data on Protein Synthesis Inhibition
The potency of Lincomycin can be quantified by its half-maximal inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC). The following tables summarize the in vitro activity of Lincomycin against a range of bacterial species. It is important to note that these values can vary depending on the specific strain and the experimental conditions.
Table 1: IC50 Value of Lincomycin
| Parameter | Organism/System | Concentration |
| IC50 (Protein Synthesis) | Staphylococcus aureus (in vitro translation system) | 0.03 ± 0.002 µg/mL[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Lincomycin
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.78 | 1.56 | 0.2 - 3.2[6] |
| Streptococcus pyogenes | 0.04 | 0.8 | 0.04 - 0.8[6] |
| Streptococcus pneumoniae | 0.05 | 0.4 | 0.05 - 0.4[6] |
| Viridans group streptococci | 0.40 | 1.05 | 0.1 - 2.0[6] |
| Bacteroides fragilis group | 4.0 | >256 | 0.12 - >256[6] |
| Clostridium perfringens | 0.5 | 4.0 | 0.12 - 8.0[6] |
| Peptostreptococcus spp. | 0.25 | 2.0 | 0.06 - 4.0[6] |
| Fusobacterium spp. | 0.25 | 1.0 | 0.06 - 2.0[6] |
Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Two common methods for determining in vitro protein synthesis inhibition are the [³H]-Leucine Incorporation Assay and the In Vitro Transcription/Translation (IVTT) Inhibition Assay.
[³H]-Leucine Incorporation Assay
This assay measures the rate of protein synthesis in bacterial cultures by quantifying the incorporation of radiolabeled leucine (B10760876) in the presence and absence of Lincomycin.[2][7][8]
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
Lincomycin hydrochloride monohydrate
-
[³H]-Leucine (specific activity of ~50 Ci/mmol)
-
Trichloroacetic acid (TCA), 100% and 5% solutions
-
80% Ethanol
-
Scintillation fluid
-
Scintillation vials
-
Microcentrifuge tubes
-
Liquid scintillation counter
-
Culture Preparation: Grow the bacterial strain in the appropriate liquid medium at its optimal temperature with shaking until it reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).[2]
-
Experimental Setup:
-
Prepare a series of microcentrifuge tubes.
-
To each tube, add a defined volume of the bacterial culture (e.g., 1.6 mL).[7]
-
Add varying concentrations of Lincomycin to the experimental tubes. Include a "no antibiotic" control. It is recommended to test a range of concentrations around the expected MIC or IC50.
-
Prepare a "killed control" for each concentration by adding 100 µL of 100% TCA before the addition of [³H]-Leucine.[9]
-
Pre-incubate the cultures with Lincomycin for a short period (e.g., 10-15 minutes) at the optimal growth temperature.[2]
-
-
Radiolabeling:
-
Add a small, defined amount of [³H]-Leucine to each tube. A final concentration of 20 nM is a common starting point.[7]
-
Incubate the tubes for a short period (e.g., 30-60 minutes) at the optimal growth temperature with shaking. The incubation time should be within the linear range of incorporation for the bacterial strain.[8]
-
-
Termination of Incorporation: Stop the reaction by adding 100 µL of 100% TCA to each tube (except the killed controls which already contain TCA).[7]
-
Precipitation and Washing:
-
Vortex the tubes and incubate on ice for at least 30 minutes to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[7]
-
Carefully aspirate the supernatant.
-
Wash the pellet with 1.5 mL of cold 5% TCA, vortex, and centrifuge again. Repeat this wash step.
-
Wash the pellet with 1.5 mL of cold 80% ethanol, vortex, and centrifuge.[10]
-
-
Quantification:
-
Air-dry the pellets.
-
Resuspend the pellets in a suitable volume of scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM of the killed control from the experimental samples.
-
Calculate the percentage of protein synthesis inhibition for each Lincomycin concentration relative to the "no antibiotic" control (set as 100% synthesis).
-
Plot the percentage of inhibition against the logarithm of the Lincomycin concentration to determine the IC50 value.
-
Figure 2: [³H]-Leucine Incorporation Workflow.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This cell-free assay directly measures the inhibitory effect of a compound on protein synthesis using a commercial E. coli S30 extract system and a reporter gene.[5][11]
-
Commercial E. coli S30 extract system (containing S30 extract, buffer, amino acid mixture, and energy source)
-
Plasmid DNA template encoding a reporter protein (e.g., firefly luciferase or Green Fluorescent Protein - GFP)
-
This compound
-
Nuclease-free water
-
Multi-well plates (e.g., 96-well)
-
Plate reader (luminometer or fluorometer)
-
Reaction Setup:
-
On ice, prepare a master mix containing the E. coli S30 extract system components according to the manufacturer's instructions.
-
Add the plasmid DNA template encoding the reporter protein to the master mix.
-
Prepare serial dilutions of Lincomycin in nuclease-free water.
-
Add the Lincomycin dilutions to the master mix in the wells of a multi-well plate.
-
Include a "no inhibitor" control (with solvent only) and a "no template" control (without plasmid DNA). Ensure the final solvent concentration is consistent across all reactions and does not exceed 1% (v/v).[11]
-
-
Incubation: Incubate the reactions at 37°C for 1-2 hours in a temperature-controlled plate reader or water bath.[11]
-
Detection:
-
If using a luciferase reporter, add the luciferase substrate to each well according to the manufacturer's protocol. Measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (from the "no template" control) from all measurements.
-
Normalize the data to the "no inhibitor" control (set to 100% activity).
-
Plot the percentage of protein synthesis inhibition against the logarithm of the Lincomycin concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of protein synthesis | Incorrect Lincomycin concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration.[2] |
| Bacterial resistance. | Verify the susceptibility of your bacterial strain to Lincomycin using a standard antibiotic susceptibility test.[2] | |
| Degradation of Lincomycin. | Ensure the stock solution is stored correctly at -20°C in aliquots and prepare fresh working solutions for each experiment.[2] | |
| Precipitation of Lincomycin in media | Poor solubility in the specific medium. | Test the solubility of Lincomycin in your culture medium at the desired concentration before starting the experiment. Consider using a minimal medium if precipitation persists.[2] |
| Inconsistent or unexpected results | Use of sub-inhibitory concentrations. | Carefully determine the MIC and use a concentration that ensures complete inhibition of protein synthesis for your experiments.[2] |
| Off-target effects. | Include appropriate controls in your experiment to account for any potential off-target effects, especially at higher concentrations.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 8. [3H]Leucine incorporation method as a tool to measure secondary production by periphytic bacteria associated to the roots of floating aquatic macrophyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 10. The Leucine Incorporation Method Estimates Bacterial Growth Equally Well in Both Oxic and Anoxic Lake Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Preparation of Lincomycin Hydrochloride Monohydrate Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin (B1675468), an antibiotic belonging to the lincosamide class, is effective against a narrow spectrum of bacteria, primarily Gram-positive organisms. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] Accurate and consistent preparation of Lincomycin hydrochloride monohydrate stock solutions is fundamental for reliable and reproducible results in research, development, and quality control settings.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Physicochemical and Solubility Data
This compound is a white to off-white crystalline powder that is stable in the presence of air and light. Its solutions are acidic and dextrorotatory.
| Property | Value | Source(s) |
| CAS Number | 7179-49-9 | [2] |
| Molecular Weight | 461.01 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility in Water | Freely soluble; ≥ 50 mg/mL | [1][2][4] |
| Solubility in DMSO | ≥ 100 mg/mL; 92 mg/mL (199.56 mM) | [1][2][5] |
| Solubility in Ethanol (96%) | Slightly soluble | [1][2][6] |
| Solubility in Acetone | Very slightly soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Aqueous Stock Solution
This protocol is suitable for most in vitro applications, including cell culture.
Materials:
-
This compound powder
-
Sterile, nuclease-free or cell culture grade water
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh 1 gram of this compound powder and transfer it to a sterile 15 mL conical tube.[1]
-
Add 10 mL of sterile, nuclease-free water to the conical tube.[1]
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if dissolution is slow.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1][7] This step is crucial as autoclaving is not recommended due to the heat instability of Lincomycin.[1]
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to degradation.[1][8]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots as recommended in the storage and stability section.
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution
This protocol is often used when a high concentration of the compound is needed and for in vivo studies where the final formulation may require co-solvents.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).
-
Vortex the tube until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[3][8]
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots appropriately, protected from moisture.
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the potency and stability of this compound stock solutions.
| Storage Temperature | Stability Duration | Solvents | Source(s) |
| -80°C | Up to 6 months | Aqueous, DMSO | [1][3][8] |
| -20°C | Up to 1 month | Aqueous, DMSO | [1][2][3][8] |
| 2-8°C | A few days | Aqueous | [1] |
| Room Temperature (25°C) | At least 31 days | In various intravenous fluids | [8][9] |
| 37°C | Up to 4 days | Aqueous solution | [2][10] |
Key Stability Considerations:
-
pH: Lincomycin hydrochloride is most stable in acidic conditions, with optimal stability around pH 4.[1][8][11] It degrades more rapidly in highly acidic (pH < 3) and alkaline (pH > 7) conditions.[9][11]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation and precipitation. It is highly recommended to store the stock solution in single-use aliquots.[1][8]
-
Moisture: When using DMSO as a solvent, it is important to use anhydrous DMSO and protect the stock solution from moisture, as DMSO is hygroscopic and absorbed moisture can reduce solubility.[5][8]
Troubleshooting
Issue: Precipitation in the Stock Solution
-
Potential Cause: Improper storage temperature or repeated freeze-thaw cycles.
-
Solution: Always store aliquots at the recommended temperatures.[1]
-
-
Potential Cause: The concentration of the solution exceeds its solubility at the storage temperature.
-
Potential Cause: Solvent evaporation leading to increased concentration.
-
Solution: Ensure storage vials are tightly sealed. Using parafilm can provide an extra layer of protection.[1]
-
Visualized Workflow and Signaling Pathway
Caption: Workflow for Aqueous Lincomycin Stock Preparation.
Caption: Lincomycin's Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lincomycin = 95.0 TLC 859-18-7 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | 7179-49-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. himedialabs.com [himedialabs.com]
- 11. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lincomycin in Anaerobic Bacteria Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lincomycin in the research of anaerobic bacteria. This document includes its mechanism of action, spectrum of activity, quantitative susceptibility data, and detailed protocols for key experimental procedures.
Introduction
Lincomycin is a lincosamide antibiotic derived from Streptomyces lincolnensis.[1] It is primarily effective against Gram-positive bacteria and a range of anaerobic bacteria.[2] Its utility in research is significant for studying bacterial physiology, virulence, and mechanisms of antibiotic resistance.
Mechanism of Action
Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][3] Specifically, it targets the 23S rRNA component within the peptidyl transferase center.[2][4] This binding action interferes with the transpeptidation and translocation steps of peptide chain elongation, effectively halting protein production and leading to a bacteriostatic or bactericidal effect depending on the concentration and bacterial species.[2][5]
dot
Caption: Mechanism of action of Lincomycin.
Spectrum of Activity
Lincomycin exhibits a narrow spectrum of activity, primarily targeting Gram-positive aerobes and a variety of anaerobic bacteria.[2][3] It is notably active against species of Bacteroides, Clostridium, Propionibacterium, and Peptostreptococcus.[3][6] However, it generally shows poor activity against most Gram-negative aerobic bacteria.[3]
Quantitative Data: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Lincomycin against various anaerobic bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[3]
Table 1: Lincomycin MIC Values for Various Anaerobic Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Bacteroides fragilis group | - | - | ≤0.25 - >128 | [7] |
| Bacteroides species | - | - | - | [5] |
| Clostridium perfringens | 2.0 | 8.0 | 0.5 - 16 | [2] |
| Clostridium difficile | 8.0 | 256 | 2 - >256 | [2] |
| Propionibacterium acnes | - | - | 0.03 - 0.25 | [2] |
| Peptostreptococcus spp. | 0.5 | 2.0 | 0.1 - 4.0 | [2] |
Note: MIC values can vary depending on the testing methodology and the specific strains tested.[3]
Table 2: Susceptibility of Bacteroides fragilis to Lincomycin
| Number of Strains Tested | Lincomycin Concentration (µg/mL) | Cumulative Percentage of Strains Inhibited | Reference |
| 100+ | ≤0.25 | 13% | [7] |
| 100+ | 0.5 | 13% | [7] |
| 100+ | 1.0 | 13% | [7] |
| 100+ | 2.0 | 13% | [7] |
| 100+ | 4.0 | 13% | [7] |
| 100+ | 8.0 | 13% | [7] |
| 100+ | 16 | 13% | [7] |
| 100+ | 32 | 13% | [7] |
| 100+ | 64 | 13% | [7] |
| 100+ | 128 | 13% | [7] |
| 100+ | >128 | 87% (Resistant) | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following are standardized protocols for determining the MIC of Lincomycin against anaerobic bacteria, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
The agar (B569324) dilution method is considered the gold standard for antimicrobial susceptibility testing of anaerobic bacteria.[8]
Materials:
-
Lincomycin hydrochloride powder
-
Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL)[9]
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jar)
-
Steers replicator
-
Test strains of anaerobic bacteria
-
Quality control strains (e.g., Bacteroides fragilis ATCC 25285, Clostridium difficile ATCC 700057)
Procedure:
-
Prepare Lincomycin Stock Solution: Prepare a stock solution of Lincomycin in a suitable sterile solvent (e.g., water) at a concentration of 1280 µg/mL.
-
Prepare Agar Plates with Lincomycin:
-
Melt the supplemented Brucella agar and cool to 48-50°C.
-
Prepare a series of tubes with molten agar.
-
Perform serial twofold dilutions of the Lincomycin stock solution and add to the molten agar to achieve the desired final concentrations (e.g., 0.125 to 256 µg/mL). Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Inoculum:
-
Grow the test and quality control strains in an appropriate broth medium (e.g., Thioglycollate broth) or on supplemented Brucella blood agar for 24-48 hours in an anaerobic environment.
-
Prepare a bacterial suspension in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Inoculate Plates:
-
Using a Steers replicator, inoculate the prepared agar plates with the bacterial suspensions.
-
-
Incubation:
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of Lincomycin that completely inhibits the visible growth of the organism. A faint haze or a single colony is disregarded.
-
The growth on the drug-free control plate should be confluent.
-
The MIC for the quality control strains should fall within the acceptable range as defined by CLSI.
-
dot
Caption: Workflow for MIC determination by agar dilution.
This method is a more user-friendly alternative to the agar dilution method for determining MICs.[10]
Materials:
-
Lincomycin hydrochloride powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented for anaerobes
-
Test and quality control strains of anaerobic bacteria
Procedure:
-
Prepare Lincomycin Dilutions:
-
Prepare a stock solution of Lincomycin.
-
Perform serial twofold dilutions of the Lincomycin stock solution in the supplemented CAMHB directly in the wells of the 96-well microtiter plate.
-
-
Prepare Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the agar dilution method.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with the standardized bacterial inoculum.
-
Include a growth control well (inoculated broth without antibiotic).
-
-
Incubation:
-
Seal the plate and incubate at 35°C ± 2°C for 48 hours in an anaerobic environment.
-
-
Interpretation:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Lincomycin in which there is no visible growth.
-
dot
Caption: Workflow for MIC determination by broth microdilution.
Investigating the Effect of Lincomycin on Virulence Factors
Lincomycin, even at sub-inhibitory concentrations, can modulate the expression of virulence factors in anaerobic bacteria.
Lincomycin has been associated with Clostridium difficile-associated diarrhea (CDAD), as it can alter the gut microbiota and potentially affect toxin production.[11][12]
Protocol Outline:
-
Culture Preparation: Grow C. difficile in a suitable broth medium (e.g., Brain Heart Infusion broth) to mid-log phase.
-
Exposure to Lincomycin: Distribute the culture into tubes containing varying sub-inhibitory concentrations of Lincomycin (e.g., 1/4, 1/2, 3/4 of the predetermined MIC). Include a no-drug control.
-
Incubation: Incubate the cultures anaerobically for a defined period (e.g., 24-48 hours).
-
Toxin Quantification:
-
Centrifuge the cultures to pellet the bacteria.
-
Collect the supernatant.
-
Quantify the amount of toxin A and/or toxin B in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: Compare the toxin levels in the Lincomycin-treated cultures to the control to determine the effect of the antibiotic on toxin production.
The ability of bacteria to form biofilms is a significant virulence factor. The effect of Lincomycin on biofilm formation can be assessed as follows:
Protocol Outline:
-
Inoculum Preparation: Prepare a standardized bacterial suspension as for MIC testing.
-
Biofilm Growth:
-
In a 96-well flat-bottom microtiter plate, add the bacterial suspension to wells containing broth with sub-inhibitory concentrations of Lincomycin.
-
Include a no-drug control.
-
-
Incubation: Incubate the plate anaerobically at 37°C for 24-72 hours to allow for biofilm formation.
-
Biofilm Staining:
-
Gently wash the wells to remove planktonic bacteria.
-
Stain the adherent biofilm with a solution of crystal violet (0.1%).
-
Wash away the excess stain and allow the plate to dry.
-
-
Quantification:
-
Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain using a microplate reader at a suitable wavelength (e.g., 570 nm).
-
-
Analysis: Compare the absorbance values of the Lincomycin-treated wells to the control to quantify the inhibition or enhancement of biofilm formation.
Impact on Signaling Pathways
While specific signaling pathways in anaerobic bacteria directly modulated by Lincomycin are an area of ongoing research, its mechanism of action on the ribosome can have downstream effects on various cellular processes.
Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[13] This process is often involved in regulating virulence and biofilm formation.[13] By inhibiting protein synthesis, Lincomycin can indirectly interfere with QS systems by reducing the production of signaling molecules (autoinducers) and their receptors.
dot
Caption: Potential impact of Lincomycin on Quorum Sensing.
Resistance Mechanisms
Resistance to Lincomycin in anaerobic bacteria can occur through several mechanisms, with the most common being target site modification. This often involves the methylation of specific nucleotides in the 23S rRNA of the 50S ribosomal subunit, which can also confer cross-resistance to macrolides and streptogramins B (the MLSB phenotype).[14]
Conclusion
Lincomycin remains a valuable tool for in vitro research on anaerobic bacteria. Its well-defined mechanism of action allows for targeted studies on protein synthesis and its downstream effects on bacterial physiology, virulence, and signaling. The provided protocols offer standardized methods for assessing the susceptibility of anaerobic isolates and investigating the broader biological impacts of this important antibiotic.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial susceptibility profile of clinically relevant Bacteroides, Phocaeicola, Parabacteroides and Prevotella species, isolated by eight laboratories in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Susceptibility Testing of Bacteroides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacteroides species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. Susceptibility of Bacteroides fragilis to Six Antibiotics Determined by Standardized Antimicrobial Disc Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotics that affect the ribosome. | Semantic Scholar [semanticscholar.org]
- 9. First National Survey of Antibiotic Susceptibility of the Bacteroides fragilis Group: Emerging Resistance to Carbapenems in Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aminer.org [aminer.org]
- 11. Lincomycin Injection, USP Rx only [dailymed.nlm.nih.gov]
- 12. Lincomycin Monograph for Professionals - Drugs.com [drugs.com]
- 13. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nafdac.gov.ng [nafdac.gov.ng]
Application Notes and Protocols: Lincomycin Hydrochloride Monohydrate in Veterinary Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lincomycin (B1675468) Hydrochloride Monohydrate for use in veterinary microbiology studies. This document includes its mechanism of action, antimicrobial spectrum, resistance patterns, and detailed protocols for in vitro and in vivo evaluations.
Introduction
Lincomycin is a lincosamide antibiotic produced by the fermentation of Streptomyces lincolnensis.[1] It is a valuable tool in veterinary medicine for treating infections caused by susceptible Gram-positive bacteria and anaerobic pathogens.[2][3] Its primary application is in treating skin, oral, bone, and respiratory tract infections in companion animals like dogs and cats.[3][4] Lincomycin serves as an important alternative for animals with allergies to penicillin and cephalosporin (B10832234) antibiotics.[3][5]
Mechanism of Action
Lincomycin inhibits bacterial protein synthesis, leading to a bacteriostatic or bactericidal effect depending on the concentration and bacterial species.[3][6] It binds to the 50S subunit of the bacterial ribosome, specifically targeting the 23S ribosomal RNA.[7][8][9] This binding action interferes with the peptidyl transferase center, blocking the exit tunnel for newly synthesized polypeptide chains and thereby preventing protein elongation.[8]
Antimicrobial Spectrum & Efficacy
Lincomycin is primarily effective against Gram-positive aerobic and anaerobic bacteria. It is generally not effective against Gram-negative bacteria like E. coli, Klebsiella, Pasteurella, Pseudomonas, and Salmonella, or against yeasts.[2][10]
Table 1: In Vitro Susceptibility Data for Lincomycin against Veterinary Pathogens
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus spp. (from cats) | 0.25 - 16 | 0.5 | 8 | [11] |
| Streptococcus spp. (from cats) | 0.25 - 8 | 1 | 4 | [11] |
| Staphylococcus aureus | 0.2 - 32 | - | - | [12] |
| Streptococcus pyogenes | 0.04 - 0.8 | - | - | [12] |
| Streptococcus pneumoniae | 0.05 - 0.4 | - | - | [12] |
| Streptococcus uberis | - | 4 | - | [13] |
Note: MIC values can vary based on the bacterial strain and testing methodology.
Pharmacokinetics
Lincomycin is absorbed rapidly after oral or intramuscular administration, though oral absorption can be incomplete (30-40%) and may be affected by the presence of food.[3][14] It is widely distributed in body tissues and fluids, including bone.[6][11]
Table 2: Selected Pharmacokinetic Parameters of Lincomycin in Various Animal Species
| Species | Administration Route | Dose | Elimination Half-Life (t½) | Volume of Distribution (Vd) | Systemic Clearance (Cl) | Reference |
| Cats | IV | 10 mg/kg | 3.56 h | 1.24 L/kg | 0.28 L/h·kg | [11] |
| Cats | IM | 10 mg/kg | 4.49 h (MRT) | - | - | [11] |
| Dogs | IM | 600 mg (total) | ~5.4 h | - | - | [1] |
| Buffalo Calves | IV | 10 mg/kg | 3.30 h | 1.15 L/kg | - | [15] |
| Geese | IV | 1 mg/kg | 4.19 h | 2.73 L/kg | 0.45 L/h·kg | [16] |
| Goats (Febrile) | IV | 10 mg/kg | 9.93 h | 3.35 L/kg | 0.28 L/h·kg | [15] |
Note: Parameters can vary significantly based on the animal's health status, age, and specific formulation of the drug.
Mechanisms of Resistance
Bacterial resistance to lincomycin can develop and is a critical consideration in its clinical use. The primary mechanisms include:
-
Target Site Modification: Methylation of the 23S rRNA within the 50S ribosomal subunit, often encoded by erm genes. This modification prevents the antibiotic from binding to its target. This can also confer cross-resistance to macrolides and streptogramins B (MLSB phenotype).[1][17][18]
-
Enzymatic Inactivation: Production of O-nucleotidyltransferases, encoded by lnu genes, which inactivate the drug.[17][19]
-
Active Efflux: Pumping the antibiotic out of the bacterial cell, mediated by efflux pump genes such as vga and lsa.[17][19]
Complete cross-resistance exists between lincomycin and its derivative, clindamycin (B1669177).[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of lincomycin's MIC against veterinary bacterial isolates, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][20]
Materials:
-
Lincomycin hydrochloride monohydrate powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates from veterinary sources
-
0.5 McFarland turbidity standard
-
Sterile, deionized water or appropriate solvent
-
Incubator (35-37°C)
-
Spectrophotometer or turbidity reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of lincomycin in sterile, deionized water.[21]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[21]
-
Prepare intermediate solutions to create a final two-fold serial dilution series (e.g., 64 µg/mL to 0.125 µg/mL) in the microtiter plate.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in CAMHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Plate Inoculation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the appropriate lincomycin working solution to the first well of each row and perform a serial dilution across the plate.
-
Add 50 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no antibiotic) and a negative control (broth only).
-
-
Incubation & Reading:
Protocol 2: In Vivo Efficacy Assessment in a Canine Infection Model
This protocol is a generalized model based on published studies for evaluating the in vivo efficacy of lincomycin.[22] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Model: Canine localized pyogenic infection model.
Materials:
-
Clinically healthy dogs of a defined breed and weight range.
-
Anesthetizing agents.
-
Mixed anaerobic bacterial culture (e.g., Bacteroides fragilis, Fusobacterium necrophorum).[22]
-
Sterile saline and syringes.
-
This compound for injection.
-
Calipers for lesion measurement.
-
Equipment for blood collection and analysis (CBC).
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least 7 days prior to the study.
-
Infection Induction:
-
Anesthetize the dogs.
-
Prepare a subcutaneous site (e.g., lumbar region) by shaving and disinfecting.
-
Inject a defined volume and concentration of the mixed anaerobic bacterial culture subcutaneously to induce a localized, pyogenic infection.[22]
-
-
Treatment Initiation:
-
Monitor animals daily for clinical signs of infection (e.g., fever, depression, lesion formation, leukocytosis).
-
Once infection is established (typically 48-72 hours), randomize animals into treatment and control groups.
-
Treatment Group: Administer lincomycin at a specified dosage (e.g., 22 mg/kg, twice daily) via intramuscular injection.[22]
-
Control Group: Administer a placebo (e.g., sterile saline) on the same schedule.
-
-
Monitoring and Assessment:
-
Conduct daily clinical examinations, recording temperature, demeanor, and lesion characteristics (e.g., size, swelling, purulence).
-
Collect blood samples at baseline and specified time points for complete blood count (CBC) to monitor for leukocytosis.
-
Continue treatment for a predetermined duration (e.g., 7-10 days).
-
-
Endpoint and Data Analysis:
-
The primary endpoint is the resolution of clinical signs of infection.
-
Measure lesion size daily.
-
At the end of the study, euthanize animals (if required by the study design) for histopathological analysis of the infection site.
-
Compare the clinical scores, lesion sizes, and hematological parameters between the lincomycin-treated and control groups using appropriate statistical methods. A significant reduction in these parameters in the treated group indicates efficacy.
-
Safety and Precautions
While generally safe in dogs and cats, lincomycin can cause gastrointestinal side effects like vomiting and diarrhea.[4][14] It should be used with caution in animals with liver or kidney disease.[4] Crucially, lincomycin should not be used in horses, ruminants, rabbits, hamsters, guinea pigs, or chinchillas, as it can cause severe and potentially fatal gastrointestinal disturbances. [3][6]
References
- 1. Lincomycin Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Lincosamides Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Lincomycin for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 4. Lincomycin (Lincocin®) for Dogs and Cats [petplace.com]
- 5. nbinno.com [nbinno.com]
- 6. new.vetscripts.co.za [new.vetscripts.co.za]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. zoetisus.com [zoetisus.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. benchchem.com [benchchem.com]
- 13. Lincomycin Resistance Gene lnu(D) in Streptococcus uberis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lincomycin | VCA Animal Hospitals [vcahospitals.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Quantification of lincomycin resistance genes associated with lincomycin residues in waters and soils adjacent to representative swine farms in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 5: Lincosamides: lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Quantification of lincomycin resistance genes associated with lincomycin residues in waters and soils adjacent to representative swine farms in China [frontiersin.org]
- 20. Standardization of Veterinary Susceptibility Testing | CLSI [clsi.org]
- 21. benchchem.com [benchchem.com]
- 22. Clinical models for anaerobic bacterial infections in dogs and their use in testing the efficacy of clindamycin and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Lincomycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis, making it a critical tool in combating various bacterial infections, particularly those caused by Gram-positive organisms. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in antimicrobial susceptibility testing (AST). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This value is crucial for understanding the potency of new antimicrobial agents, monitoring the emergence of resistance, and establishing effective dosing regimens.
This document provides detailed protocols for determining the MIC of Lincomycin using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action and Resistance
Lincomycin exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria. This binding event interferes with the translocation step of protein synthesis, ultimately halting the production of essential bacterial proteins.
Bacterial resistance to Lincomycin can emerge through several mechanisms:
-
Target Site Modification: Alterations in the 50S ribosomal subunit, often mediated by erm genes, can reduce the binding affinity of Lincomycin, leading to resistance.
-
Enzymatic Inactivation: The production of enzymes, such as those encoded by lnu (lincomycin nucleotidyltransferase) genes, can chemically modify and inactivate the antibiotic.
-
Active Efflux: Some bacteria possess efflux pumps that actively transport Lincomycin out of the cell, preventing it from reaching its ribosomal target. Genes such as msrA and vga are associated with this mechanism.
Experimental Protocols
The two most widely accepted methods for MIC determination are broth microdilution and agar (B569324) dilution. These protocols are based on the general guidelines provided by CLSI (document M07) and EUCAST.[2][3]
Preparation of Lincomycin Stock Solution
Accurate preparation of the antibiotic stock solution is critical for reliable MIC results.
-
Weighing: Accurately weigh a precise amount of Lincomycin hydrochloride powder.
-
Dissolving: Dissolve the powder in a suitable solvent, such as sterile distilled water, to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure the powder is completely dissolved.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in sterile, single-use aliquots at -20°C or below.
Broth Microdilution Method
This method involves preparing serial dilutions of Lincomycin in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
Lincomycin stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the appropriate starting concentration of Lincomycin (prepared from the stock solution) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from 3-5 fresh colonies in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Lincomycin in which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.[1]
-
Agar Dilution Method
In this method, varying concentrations of Lincomycin are incorporated into agar plates, which are then inoculated with the test organisms.[4][5]
Materials:
-
Lincomycin stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) strains
-
Inoculum replicator (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare a series of Lincomycin dilutions from the stock solution.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
For each desired final concentration, add a specific volume of the Lincomycin dilution to a specific volume of molten MHA (e.g., 1 mL of antibiotic solution to 19 mL of agar for a 1:20 dilution). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes and allow them to solidify on a level surface. Prepare one antibiotic-free plate as a growth control.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculum replicator or a calibrated loop, spot the standardized bacterial suspension onto the surface of each agar plate, including the growth control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours. For Staphylococcus spp., incubation for a full 24 hours may be necessary.[5]
-
-
Reading Results:
-
The MIC is the lowest concentration of Lincomycin that completely inhibits visible growth on the agar surface. Growth should be evident on the control plate.
-
Data Presentation
All quantitative data, including MIC values for test isolates and quality control strains, should be summarized in clearly structured tables for easy comparison and analysis.
Quality Control
Performing quality control is essential to ensure the accuracy and reproducibility of MIC testing.[6] This involves testing reference strains with known MIC values in parallel with the clinical isolates.
Table 1: Example Quality Control (QC) Strains for Lincomycin MIC Determination
| Quality Control Strain | ATCC® Number |
| Staphylococcus aureus | 29213 |
| Enterococcus faecalis | 29212 |
Note: The acceptable QC MIC ranges for Lincomycin are published in the most current CLSI M100 and EUCAST QC documents. These documents are subject to periodic updates and must be consulted for the latest values.
Interpretation of Results
The determined MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like CLSI and EUCAST. These breakpoints are specific to the microorganism and are periodically reviewed and updated.
Table 2: Example Structure for Lincomycin Clinical Breakpoints (µg/mL)
| Organism | S | I | R |
| Staphylococcus aureus | ≤X | Y | ≥Z |
| Streptococcus pneumoniae | ≤A | B | ≥C |
Note: The specific breakpoint values (X, Y, Z, A, B, C) for Lincomycin are provided in the current CLSI M100 and EUCAST breakpoint tables. Researchers must refer to the latest versions of these documents for accurate interpretation of MIC results.
Visualizations
Signaling Pathway of Lincomycin
Caption: Mechanism of action of Lincomycin.
Experimental Workflow for Broth Microdilution MIC
Caption: Broth microdilution workflow.
Logical Relationship of MIC Interpretation
Caption: MIC interpretation logic.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. goums.ac.ir [goums.ac.ir]
Troubleshooting & Optimization
Troubleshooting precipitation in Lincomycin hydrochloride monohydrate solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the handling and use of Lincomycin (B1675468) hydrochloride monohydrate solutions, with a specific focus on troubleshooting precipitation.
Frequently Asked Questions (FAQs)
Q1: My Lincomycin hydrochloride monohydrate solution has become cloudy or has formed a precipitate. What are the common causes?
A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
Improper Storage Temperature: Storing solutions at low temperatures can cause the compound to fall out of solution. Repeated freeze-thaw cycles are also known to contribute to precipitation and degradation.[1][2]
-
Suboptimal pH: Lincomycin hydrochloride is most stable at a pH of approximately 4.[1][3] The compound's stability decreases in more acidic (pH < 3) and alkaline (pH > 7) conditions, which can lead to degradation and precipitation.[4]
-
High Concentration: Exceeding the solubility limit of Lincomycin hydrochloride in the chosen solvent, especially at lower temperatures, can result in precipitation.[2]
-
Solvent Quality and Integrity: The use of fresh, high-quality solvents is crucial. For instance, DMSO is hygroscopic and can absorb moisture, which reduces the solubility of the compound.[1] Additionally, solvent evaporation from improperly sealed containers can increase the concentration of the solute, leading to precipitation.[2]
-
Incompatibility with Other Components: Interactions with other excipients or active ingredients within a formulation can also cause precipitation.[4]
Q2: How can I redissolve the precipitate in my Lincomycin hydrochloride solution?
A2: If you observe precipitation, gentle warming of the solution to 37°C and sonication can help to redissolve the compound.[1][5] However, exercise caution with heating as elevated temperatures can accelerate degradation.[2][4] It is often more prudent to prepare a fresh solution at a slightly lower concentration to ensure it remains in solution during storage.[2]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To prevent precipitation and degradation, proper storage is essential. For long-term storage (up to 6 months), it is recommended to store aliquots of stock solutions at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[1][5] Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.[1]
Q4: How does pH affect the stability and solubility of Lincomycin hydrochloride solutions?
A4: The pH of the solution is a critical factor in the stability of Lincomycin hydrochloride. The greatest stability is observed at a pH of approximately 4.[1][3][6] The degradation rate increases in both highly acidic and basic conditions.[3] Therefore, maintaining the pH within the optimal range of 3.5 to 4.5 is recommended, potentially through the use of a suitable buffer system.[4]
Q5: What solvents are recommended for preparing this compound stock solutions?
A5: this compound is readily soluble in water and DMSO.[1] For aqueous solutions, sterilization by filtration through a 0.22 µm filter is recommended.[1][2] When using DMSO, ensure it is fresh and not compromised by moisture absorption, as this can reduce solubility.[1][7][8]
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to identifying and resolving precipitation in your this compound solutions.
Caption: Troubleshooting workflow for precipitation in Lincomycin HCl solutions.
Data Presentation
Table 1: Stability of Lincomycin Hydrochloride in Various Intravenous Fluids at 25°C [3][9]
| Intravenous Fluid | Concentration of Lincomycin | Stability Duration at 25°C | Degradation |
| Sodium Lactate (Hartmann's) Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
| 0.9% Sodium Chloride Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
| 5% Glucose Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
| 10% Glucose Solution | 600 mg / 100 mL | ≥ 31 days | < 5% |
Table 2: Effect of pH on the Shelf Life of Lincomycin Hydrochloride Solutions at an Accelerated Temperature of 80°C [3][9]
| pH | Calculated Shelf Life (t₉₀) at 80°C |
| 2 | 0.38 days |
| 4 | 4.59 days |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
This protocol outlines the steps for preparing a standard stock solution.
Caption: Workflow for preparing a Lincomycin HCl monohydrate stock solution.
Methodology:
-
Materials: this compound powder, sterile distilled water or DMSO, sterile 0.22 µm syringe filter, sterile conical tubes, and appropriate personal protective equipment (PPE).
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.[1]
-
Add the appropriate volume of the chosen solvent (sterile water or DMSO) to achieve the target concentration.
-
Vortex or sonicate the solution until the powder is completely dissolved.[1]
-
If using water as the solvent, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[2]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol provides a general framework for assessing the stability of Lincomycin hydrochloride solutions.
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound at known concentrations.[1]
-
Sample Preparation:
-
HPLC Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lincomycin Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Lincomycin (B1675468) in cell culture, with a focus on optimizing its concentration to prevent bacterial contamination without inducing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lincomycin and why is it used in cell culture?
Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1][2][3][4] It specifically binds to the 50S subunit of bacterial ribosomes, preventing the formation of peptide bonds and ultimately halting bacterial growth.[1][2][3] This mechanism is highly specific to prokaryotic ribosomes, which is why Lincomycin generally exhibits low toxicity in mammalian cells, making it a valuable tool for preventing contamination by Gram-positive bacteria in cell culture.[1][2]
Q2: Is Lincomycin cytotoxic to mammalian cells?
Generally, Lincomycin is considered to have low cytotoxicity in mammalian cells at standard working concentrations due to its specific action on bacterial ribosomes.[1][5] However, prolonged exposure or high concentrations may lead to cumulative toxic effects.[1][6] One study noted an increase in pathological mitosis in cell lines treated with 100 or 200 units/mL over a long period.[6] Therefore, it is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.
Q3: What is a recommended starting concentration for Lincomycin in cell culture?
A general starting concentration of 100 µg/mL of Lincomycin can be used to control Gram-positive bacterial contamination in mammalian cell culture.[2] However, this is only a guideline, and the optimal concentration can vary depending on the cell line, its sensitivity, and the specific experimental conditions.[7][8]
Q4: How do I determine the optimal, non-toxic concentration of Lincomycin for my specific cell line?
The most reliable method to determine the optimal concentration is to perform a dose-response experiment, often referred to as a "kill curve" or cytotoxicity assay.[1][9][10] This involves exposing your specific cell line to a range of Lincomycin concentrations and assessing cell viability over a set period. The goal is to find the lowest concentration that effectively prevents bacterial growth without harming your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Bacterial contamination persists despite using Lincomycin. | Lincomycin concentration is too low. | Perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) for the contaminating bacteria. |
| The contaminating bacteria are Gram-negative. | Lincomycin is primarily effective against Gram-positive bacteria.[1][11] Consider using a broad-spectrum antibiotic or one specifically targeting Gram-negative bacteria. | |
| Antibiotic solution has degraded. | Prepare a fresh stock solution of Lincomycin and ensure it is stored correctly (typically at 2-8°C).[11] | |
| Cells show signs of cytotoxicity (e.g., rounding, detachment, reduced proliferation). | Lincomycin concentration is too high. | Conduct a cytotoxicity assay (e.g., MTT assay) to determine the IC50 value for your cell line and use a concentration well below this value.[2] |
| Prolonged exposure to Lincomycin. | If long-term culture is necessary, consider periodic culture in antibiotic-free medium to allow cells to recover, provided the contamination risk is low. | |
| Inconsistent results between experiments. | Variable cell seeding density. | Ensure consistent cell seeding density for all experiments, as this can affect the outcome of cytotoxicity assays. |
| Inaccurate antibiotic dilution. | Prepare fresh serial dilutions of Lincomycin for each experiment to ensure accurate concentrations. |
Experimental Protocols
Protocol 1: Determining Optimal Lincomycin Concentration (Kill Curve)
This protocol is designed to identify the minimum concentration of Lincomycin required to inhibit cell growth.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Lincomycin hydrochloride stock solution (e.g., 10 mg/mL)
-
Sterile multi-well plates (24- or 96-well)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Prepare Lincomycin Dilutions: Prepare a series of Lincomycin dilutions in complete cell culture medium. A suggested range to test is 0, 10, 25, 50, 100, 200, 400, and 800 µg/mL.[2]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Lincomycin. Include a "no antibiotic" control.
-
Incubation: Incubate the plate under standard conditions (37°C, 5% CO2).
-
Observation: Observe the cells daily for morphological changes indicative of cytotoxicity, such as rounding, detachment, and the presence of cellular debris.[2]
-
Duration: Continue the incubation for a period relevant to your planned experiments, typically 3-7 days.
-
Analysis: The lowest concentration of Lincomycin that results in complete cell death or significant growth inhibition is considered the optimal concentration for selection purposes. For contamination control, the goal is to use the highest concentration that does not affect cell viability.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Lincomycin hydrochloride stock solution (10 mg/mL)
-
Sterile 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[2]
-
Prepare Lincomycin Dilutions: Prepare a range of Lincomycin concentrations in complete cell culture medium.
-
Treatment: After overnight incubation, replace the medium with 100 µL of medium containing the various concentrations of Lincomycin. Include a "no antibiotic" control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Lincomycin concentration relative to the untreated control cells. This data can be used to determine the IC50 value (the concentration of Lincomycin that inhibits cell viability by 50%).
Data Presentation
Table 1: Example Data Table for Lincomycin Cytotoxicity (IC50)
| Cell Line | Abbreviation | Organism | Tissue of Origin | Morphology | IC50 of Lincomycin (µg/mL) |
| HeLa | - | Human | Cervix | Epithelial | User-determined |
| HEK-293 | - | Human | Kidney | Epithelial | User-determined |
| CHO-K1 | - | Hamster | Ovary | Epithelial | User-determined |
| Vero | - | Monkey | Kidney | Epithelial | User-determined |
| A549 | - | Human | Lung | Epithelial | User-determined |
Visualizations
Caption: Mechanism of Lincomycin action on bacterial protein synthesis.
Caption: Workflow for determining Lincomycin cytotoxicity using an MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 4. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. [Cytomorphological study of lincomycin toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of lincomycin on a cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Lincomycin BioReagent, cell culture mammalian 859-18-7 [sigmaaldrich.com]
- 12. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Lincomycin hydrochloride monohydrate degradation in acidic and alkaline conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lincomycin (B1675468) hydrochloride monohydrate, focusing on its degradation in acidic and alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of lincomycin in acidic and alkaline solutions?
A1: Under acidic conditions, lincomycin primarily hydrolyzes at the glycosidic bond, leading to the formation of methyl α-thiolincosaminide and 4-propylhygric acid. In alkaline environments, the main degradation pathway involves both hydrolysis and other reactions, which can yield various degradation products. The specific products can vary based on the concentration of the base, temperature, and presence of oxygen.
Q2: How does pH affect the stability of lincomycin hydrochloride monohydrate in aqueous solutions?
A2: this compound is most stable in solutions with a pH range of 3 to 5. Its degradation rate significantly increases in both strongly acidic (pH < 3) and alkaline (pH > 6) conditions. The degradation follows pseudo-first-order kinetics, with the rate constants being highly dependent on the pH of the solution.
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
A3: To minimize degradation, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C) and protected from light. The pH of the solution should be maintained within the optimal stability range of 3 to 5. For long-term storage, preparing solutions in a buffered system within this pH range is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly rapid degradation of lincomycin in solution. | 1. Incorrect pH of the solution.2. High storage temperature.3. Exposure to light.4. Presence of catalytic metal ions. | 1. Verify and adjust the pH of the solution to the optimal range of 3-5 using appropriate buffers.2. Store solutions at 2-8°C.3. Protect solutions from light by using amber vials or storing them in the dark.4. Use high-purity water and reagents to avoid metal ion contamination. Consider the use of a chelating agent if metal ion contamination is suspected. |
| Inconsistent results in stability studies. | 1. Fluctuation in pH during the experiment.2. Temperature variations.3. Inaccurate analytical methodology. | 1. Use a reliable buffer system to maintain a constant pH.2. Ensure precise temperature control using a calibrated incubator or water bath.3. Validate the analytical method (e.g., HPLC) for linearity, accuracy, and precision. Use a stability-indicating method that can resolve lincomycin from its degradation products. |
| Appearance of unknown peaks in chromatograms during stability analysis. | 1. Formation of novel degradation products.2. Contamination of the sample or mobile phase. | 1. Characterize the unknown peaks using techniques such as mass spectrometry (MS) to identify potential new degradation products.2. Run a blank (mobile phase and solvent) to check for contamination. Ensure proper cleaning of all glassware and equipment. |
Experimental Protocols
Protocol 1: Acidic and Alkaline Degradation Study of Lincomycin
This protocol outlines a general procedure for investigating the degradation of lincomycin under acidic and alkaline conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with a pH of approximately 4.5).
-
Preparation of Degradation Solutions:
-
Acidic Condition: Add an appropriate volume of the stock solution to a 0.1 M hydrochloric acid solution.
-
Alkaline Condition: Add an appropriate volume of the stock solution to a 0.1 M sodium hydroxide (B78521) solution.
-
-
Incubation: Incubate the acidic and alkaline solutions in a constant temperature bath, typically at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
Sampling: Withdraw aliquots from each solution at predetermined time intervals.
-
Neutralization: Immediately neutralize the collected aliquots to quench the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining lincomycin and to monitor the formation of degradation products.
Degradation Data Summary
The following tables summarize the degradation kinetics of lincomycin under different conditions.
Table 1: Pseudo-first-order rate constants (k) for lincomycin degradation at 70°C.
| Condition | k (h⁻¹) |
| 0.1 M HCl | 0.44 |
| pH 4.5 | 0.007 |
| pH 7.4 | 0.027 |
| 0.01 M NaOH | 0.22 |
Table 2: Percentage of lincomycin remaining after 8 hours at 70°C.
| Condition | % Lincomycin Remaining |
| 0.1 M HCl | 3.0 |
| pH 4.5 | 94.5 |
| pH 7.4 | 80.4 |
| 0.01 M NaOH | 17.2 |
Visualizations
Caption: Degradation pathways of lincomycin in acidic and alkaline conditions.
Caption: Experimental workflow for a lincomycin stability study.
Caption: Troubleshooting guide for rapid degradation of lincomycin.
Technical Support Center: Lincomycin Hydrochloride Monohydrate Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Lincomycin (B1675468) hydrochloride monohydrate, with a specific focus on the effects of pH in various media.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of Lincomycin hydrochloride monohydrate in an aqueous solution?
A1: this compound exhibits the highest stability in a slightly acidic environment, with an optimal pH of approximately 4.[1][2][3][4][5] Solutions prepared at this pH are likely to have the best stability.[1][3]
Q2: How does pH affect the degradation kinetics of this compound?
A2: The degradation of this compound in aqueous solutions follows first-order kinetics across all tested pH values.[1][3][5][6][7] Studies have shown that the degradation rate is lowest around pH 4.[1][6]
Q3: What are the degradation patterns of this compound under acidic and alkaline conditions?
A3: this compound is more stable in acidic media compared to alkaline media when subjected to thermal stress.[2] At 60°C, degradation is less rapid in acidic solutions (0.1 M HCl) than in basic solutions (0.1 M NaOH).[1][3][5][7][8] It is least stable at a pH of 2.[1][3][5]
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying Lincomycin hydrochloride and its degradation products.[2][9] A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.[2][9][10][11] Detection is often performed at a wavelength of 210 nm or 220 nm.[2][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of Lincomycin at the initial time point. | The stress conditions are too harsh (e.g., excessively high temperature or extreme pH).[2] | - Reduce the temperature of the stability study.- Decrease the concentration of the acid or base being used.- Consider taking samples at earlier time points to capture the degradation profile accurately.[2] |
| No observable degradation under stress conditions. | - The stress conditions (temperature, pH) are not stringent enough.- The duration of the experiment is too short. | - Increase the temperature (e.g., to 60°C or 80°C).[2]- Extend the duration of the stability study.- Ensure the use of appropriate acid or base concentrations (e.g., 0.1 M HCl or 0.1 M NaOH).[2] |
| Inconsistent or non-reproducible stability results. | - Fluctuations in the experimental temperature.- Inaccurate preparation of buffer solutions or sample concentrations.- Variability in the sample processing steps. | - Utilize a calibrated and temperature-controlled water bath or oven to maintain a stable temperature.[2]- Double-check all calculations and ensure precise preparation of all solutions.- Standardize the sample work-up procedure to ensure consistency across all samples. |
| Precipitation observed in the solution during the experiment. | - The concentration of this compound may exceed its solubility at the specific pH and temperature of the medium.- Potential interactions with other components in the formulation. | - Ensure the drug concentration is within its solubility limit under the experimental conditions.- If working with a complex formulation, conduct compatibility studies with all excipients.[4] |
Quantitative Data Summary
The following table summarizes the effect of pH on the stability of this compound at an accelerated temperature of 80°C.
| pH | Calculated Shelf Life (t₉₀) in days |
| 2.0 | 0.38[1][3][5][9] |
| 3.1 | Not explicitly stated, but stability increases from pH 2 to 4.[4] |
| 4.0 | 4.59[1][3][5][9] |
| 6.1 | Not explicitly stated, but stability decreases from pH 4.[4] |
| 8.0 | Not explicitly stated, but the degradation rate increases in alkaline conditions.[12] |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
This protocol outlines a typical procedure for evaluating the effect of pH on the stability of this compound.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, and 11).[12]
-
Sample Preparation: Prepare a stock solution of this compound. For each pH to be tested, transfer a precise volume of the stock solution into separate tubes and add the corresponding buffer solution to achieve the final desired drug concentration (e.g., 0.6 mg/mL).[1][6]
-
Incubation: Place the prepared samples in a temperature-controlled water bath set to a specific temperature (e.g., 80°C for accelerated studies).[1][6]
-
Sampling: Withdraw aliquots from each tube at predetermined time intervals.[12]
-
Sample Processing: Immediately cool the withdrawn samples to stop any further degradation.[4] If necessary, neutralize the samples and dilute them with the HPLC mobile phase to a suitable concentration for analysis.[2]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of Lincomycin hydrochloride.[2]
-
Data Analysis: For each pH, plot the logarithm of the percentage of the remaining drug against time to determine the degradation rate constant (k). A plot of log k versus pH will illustrate the pH-rate profile.[4]
Protocol 2: Forced Degradation in Acidic and Alkaline Media
This protocol describes a standard method for investigating the degradation of this compound under acidic and basic stress conditions.
-
Preparation of Stress Solutions: Prepare solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).[2]
-
Sample Preparation: Prepare a solution of this compound in both the 0.1 M HCl and 0.1 M NaOH solutions.[2]
-
Incubation: Place the samples in a temperature-controlled environment, such as a water bath, at a specified temperature (e.g., 60°C).[1][3][7][8]
-
Sampling: Collect samples at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours).[2]
-
Sample Processing: Neutralize the collected samples. For the acidic samples, use an appropriate amount of base (e.g., 0.1 M NaOH), and for the alkaline samples, use an appropriate amount of acid (e.g., 0.1 M HCl). Dilute the neutralized samples with the HPLC mobile phase to the target concentration for analysis.[2]
-
Analysis: Analyze the processed samples using a validated stability-indicating HPLC method.[2]
Visualizations
References
- 1. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids | Semantic Scholar [semanticscholar.org]
- 6. dovepress.com [dovepress.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
- 12. jipbs.com [jipbs.com]
Technical Support Center: Dissolving Lincomycin Hydrochloride Monohydrate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective dissolution of Lincomycin (B1675468) hydrochloride monohydrate powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving Lincomycin hydrochloride monohydrate?
A1: this compound is very soluble in water.[1] It is also soluble in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).[1][2] For cell culture applications, the use of sterile, high-purity water is recommended.[1][3] It is slightly soluble in ethanol (B145695) (96%) and very slightly soluble in acetone.[2][4]
Q2: What is the optimal pH for this compound solutions to ensure stability?
A2: this compound is most stable in acidic conditions, with the greatest stability observed around pH 4.[1][5][6] The compound degrades more rapidly in highly acidic (pH < 3) and alkaline (pH > 7) conditions.[7]
Q3: How should I store this compound solutions?
A3: For long-term storage, it is recommended to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2][8] Stock solutions in DMSO are stable for up to one month at -20°C and up to one year at -80°C.[2] Aqueous solutions are stable for up to 4 days at 37°C.[2][9]
Q4: Can I sterilize my this compound solution by autoclaving?
A4: No, autoclaving is not recommended as this compound is unstable at high temperatures.[1] Sterilization should be performed by filtering the solution through a 0.22 µm syringe filter.[1][3][9]
Q5: What is the mechanism of action of Lincomycin?
A5: Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis.[2][9] It binds to the 50S ribosomal subunit of bacteria, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[1][9]
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution and handling of this compound.
Problem: The this compound powder is not dissolving completely.
| Potential Cause | Recommended Action(s) |
| Concentration exceeds solubility limit | Ensure the concentration does not exceed the solubility limit in the chosen solvent. For high concentrations, gentle warming to 37°C or brief sonication may aid dissolution.[2][5][8] |
| Inappropriate solvent | Use a recommended solvent such as water, DMSO, or PBS where this compound has high solubility.[2] |
| Low-quality or moist solvent | Use fresh, anhydrous, high-purity solvents. Moisture in DMSO can reduce solubility.[2][5] |
Problem: The prepared solution is cloudy or has formed a precipitate.
| Potential Cause | Recommended Action(s) |
| Improper storage temperature | Store solutions at the recommended temperatures (-20°C or -80°C for long-term).[1] If precipitation occurs after cold storage, gentle warming at 37°C and sonication can help redissolve the compound.[5] |
| Repeated freeze-thaw cycles | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2][8] |
| Unstable pH of the solution | Ensure the pH of the solution is within the optimal range of 3.5 to 5.5.[7][10] |
| Solvent evaporation | Ensure storage vials are tightly sealed to prevent solvent evaporation, which can lead to increased concentration and precipitation.[1] |
Problem: The solution has lost its antibiotic activity.
| Potential Cause | Recommended Action(s) |
| Degradation due to improper storage | Verify the storage conditions and age of the stock solution. Prepare fresh solutions if degradation is suspected.[5] |
| Unfavorable pH in the experimental medium | Ensure the pH of the experimental medium is compatible with Lincomycin's stability, ideally around pH 4.[5][6] |
| Presence of oxidizing agents | Avoid using glassware with residual oxidizing cleaning agents or solvents with oxidizing properties, as they can degrade Lincomycin.[7] |
Quantitative Data Summary
The following table summarizes the solubility and stability data for this compound.
| Property | Value | Source(s) |
| Solubility in Water | ≥ 50 mg/mL | [2][8] |
| Solubility in DMSO | 92 mg/mL | [2][11] |
| Solubility in PBS | 120 mg/mL | [2] |
| Solubility in Ethanol (96%) | Slightly soluble | [2][4] |
| Powder Storage Stability | 3 years at -20°C | [2] |
| Stock Solution Stability (DMSO) | 1 month at -20°C, 1 year at -80°C | [2][8] |
| Aqueous Solution Stability | Up to 4 days at 37°C | [2][9] |
| Aqueous Solution Stability (IV Fluids) | At least 31 days at 25°C | [2] |
| Optimal pH for Stability | ~ pH 4 | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for in vitro assays.
-
Pre-dissolution Steps: Allow the this compound powder vial to reach room temperature before opening. Use fresh, anhydrous DMSO.[2]
-
Weighing: In a sterile conical tube, accurately weigh the desired amount of powder.
-
Dissolution: Add the calculated volume of DMSO to achieve the target concentration (e.g., 92 mg/mL).[2]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if needed.[2]
-
Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C for up to one month or at -80°C for up to one year.[2]
Protocol 2: Preparation of an Aqueous Stock Solution for Cell Culture
This protocol is for preparing a sterile aqueous solution for use in cell culture.
-
Materials:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of powder into a sterile conical tube.
-
Dissolution: Add the calculated volume of sterile water to achieve the desired concentration (e.g., 50 mg/mL).[2]
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[2]
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is critical for cell culture applications.[2][3]
-
Storage: Aliquot the sterile stock solution into single-use volumes and store at -20°C or -80°C.[2]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 7179-49-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. himedialabs.com [himedialabs.com]
- 10. drugfuture.com [drugfuture.com]
- 11. selleckchem.com [selleckchem.com]
Lincomycin stock solution storage and shelf life to prevent degradation
This technical support center provides guidance on the proper storage, shelf life, and troubleshooting of lincomycin (B1675468) stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing lincomycin hydrochloride stock solutions?
A1: Lincomycin hydrochloride is highly soluble in water and Dimethyl Sulfoxide (DMSO).[1] For most cell culture applications, the use of sterile, nuclease-free water is recommended.[1] It is slightly soluble in ethanol (B145695) and very slightly soluble in acetone.[1]
Q2: What are the optimal storage conditions and expected shelf life for lincomycin stock solutions?
A2: For long-term storage, it is recommended to store stock solutions at -80°C, which can maintain stability for up to one year.[2] For shorter-term storage, -20°C is suitable for up to one month.[2] To avoid degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot stock solutions into single-use volumes before storage.[2]
Q3: Can I autoclave my lincomycin stock solution for sterilization?
A3: No, autoclaving is not recommended for lincomycin solutions as the high temperatures can lead to degradation.[1] Sterilization should be achieved by filtering the solution through a 0.22 µm syringe filter.[1]
Q4: How does pH affect the stability of lincomycin solutions?
A4: The pH of the solution is a critical factor in lincomycin stability. The greatest stability is observed at a pH of approximately 4.[3][4] Degradation occurs more rapidly in both highly acidic (e.g., pH 2) and basic conditions.[3][4]
Q5: My lincomycin solution appears cloudy or has a precipitate. What should I do?
A5: Cloudiness or precipitation can result from a few factors. If the solution was stored at a low temperature, the compound may have precipitated out of solution. Gentle warming to 37°C and sonication can help to redissolve it.[4] If precipitation persists, it may indicate that the solution concentration is too high for the storage temperature or that the solvent has evaporated from a poorly sealed container.[1][4]
Data Presentation
Table 1: Solubility of Lincomycin Hydrochloride in Common Solvents
| Solvent | Solubility |
| Water | ≥ 50 mg/mL[1][2] |
| DMSO | ≥ 92 mg/mL[1][2] |
| Ethanol (96%) | Slightly soluble[1][2] |
| Acetone | Very slightly soluble[1] |
Table 2: Storage and Stability of Lincomycin Solutions
| Form | Solvent/Condition | Storage Temperature | Stability Duration |
| Powder | N/A | -20°C | 3 years[2] |
| Stock Solution | DMSO or other solvent | -80°C | Up to 1 year[2] |
| Stock Solution | DMSO or other solvent | -20°C | 1 month[2] |
| Aqueous Solution | Water / IV Fluids | 37°C | Up to 4 days[2] |
| Aqueous Solution | IV Fluids | 25°C (Room Temp) | At least 31 days[2][3] |
Table 3: Effect of pH on Lincomycin Stability in Aqueous Solution at 80°C
| pH | Calculated Shelf Life (t₉₀) | Stability |
| 2 | 0.38 days | Least Stable[3] |
| 4 | 4.59 days | Most Stable[3] |
Troubleshooting Guide
Issue: Loss of antibiotic activity in my experiment.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the cause and find a solution.
-
Potential Cause 1: Improper Storage
-
Question: How was the stock solution stored and for how long?
-
Troubleshooting: Incorrect storage temperatures or repeated freeze-thaw cycles can lead to degradation of the antibiotic.[1] Verify that the storage conditions and age of the stock solution are within the recommended guidelines.
-
Solution: Always store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) in small aliquots to minimize freeze-thaw cycles.[1]
-
-
Potential Cause 2: Sub-optimal pH
-
Question: What is the pH of your experimental medium?
-
Troubleshooting: Lincomycin is most stable around pH 4.[3] If the pH of your medium is significantly different, it could accelerate degradation.
-
Solution: Ensure the pH of your experimental medium is compatible with lincomycin stability. If possible, adjust the pH of your working solution.
-
-
Potential Cause 3: Contamination of Stock Solution
-
Question: Were sterile techniques used when preparing and handling the stock solution?
-
Troubleshooting: Microbial contamination can lead to the degradation of the antibiotic.
-
Solution: Always use sterile techniques when preparing and using stock solutions. Filter-sterilize the stock solution through a 0.22 µm filter.[1]
-
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Aqueous Stock Solution of Lincomycin Hydrochloride
Materials:
-
Lincomycin hydrochloride powder
-
Sterile, nuclease-free water
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 1 gram of lincomycin hydrochloride powder and transfer it to the 15 mL conical tube.
-
Add 10 mL of sterile, nuclease-free water to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if dissolution is slow.[1]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile 15 mL conical tube.[1]
-
Aliquot the sterilized stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.[2]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Stability Testing of Lincomycin Solution using HPLC
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying lincomycin in the presence of its degradation products.[5]
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of a phosphate (B84403) buffer (pH adjusted to around 6.0) and acetonitrile.[6][7]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at 210 nm.[5]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve lincomycin hydrochloride in the mobile phase or a suitable solvent to achieve a known concentration.
-
Forced Degradation Samples:
-
Neutralize the acidic and basic samples before injection.
-
Analysis: Inject the prepared samples into the HPLC system. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.[5]
Visualizations
Caption: Troubleshooting workflow for common lincomycin solution issues.
Caption: Lincomycin inhibits bacterial protein synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Lincomycin in Protein Expression Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results with Lincomycin in protein expression experiments. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lincomycin?
Lincomycin is a lincosamide antibiotic that inhibits protein synthesis in susceptible bacteria.[1][2] It binds to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[1][2] This binding action interferes with the peptidyl transferase reaction and the translocation process, ultimately leading to the cessation of peptide chain elongation.[1] While its main target is the ribosome, some evidence suggests a secondary, less pronounced effect on bacterial cell wall synthesis.[1][2]
Q2: Why am I seeing variable or inconsistent inhibition of protein expression with Lincomycin?
Inconsistent results with Lincomycin can stem from several factors:
-
Sub-inhibitory Concentrations: Using a concentration of Lincomycin that is below the threshold for complete inhibition can lead to varied and sometimes paradoxical cellular responses.[1]
-
Bacterial Resistance: The bacterial strain you are using may have intrinsic or acquired resistance to Lincomycin.[1]
-
Degradation of Lincomycin: Improper storage or handling of Lincomycin stock solutions can lead to its degradation. Lincomycin is less stable in alkaline conditions (pH > 7.3) and at high temperatures.[1][3]
-
Experimental Conditions: Factors such as the composition of the culture medium, pH, and incubation time can all influence the activity of Lincomycin.[1]
Q3: What is the optimal concentration of Lincomycin to use for protein synthesis inhibition?
The optimal concentration of Lincomycin can vary significantly depending on the bacterial species and the experimental system. It is crucial to determine the effective concentration for your specific application. For instance, the half-maximal inhibitory concentration (IC50) for protein synthesis in a Staphylococcus aureus in vitro translation system has been reported to be 0.03 ± 0.002 µg/mL.[1] However, for E. coli, the Minimum Inhibitory Concentration (MIC) can be as high as 200 µg/mL.[4] A dose-response experiment is highly recommended to determine the optimal concentration for your specific strain and experimental conditions.[1]
Q4: How should I prepare and store Lincomycin stock solutions?
Lincomycin hydrochloride monohydrate is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the powder in sterile, nuclease-free water or DMSO at a concentration of 10-50 mg/mL. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
Q5: Can Lincomycin affect eukaryotic protein synthesis?
Lincomycin shows little to no effect on mammalian mitochondrial protein synthesis.[5] Its primary target is the bacterial 70S ribosome, and it has a high degree of selectivity for prokaryotic ribosomes over eukaryotic 80S ribosomes.[6]
Troubleshooting Guide
Issue 1: No or Low Inhibition of Protein Synthesis
| Potential Cause | Recommended Action |
| Incorrect Lincomycin Concentration | The concentration may be too low for the target organism. Perform a dose-response experiment (e.g., a [³H]-Leucine incorporation assay) to determine the minimal inhibitory concentration (MIC) for your specific bacterial strain.[1] |
| Bacterial Resistance | Your bacterial strain may have developed resistance to Lincomycin. Verify the susceptibility of your strain using a standard antibiotic susceptibility test like disk diffusion or broth microdilution.[1] |
| Degraded Lincomycin Stock | Improper storage can lead to the degradation of Lincomycin. Prepare a fresh stock solution and store it in aliquots at -20°C. Avoid repeated freeze-thaw cycles.[1] Lincomycin is less stable in alkaline conditions and at high temperatures.[1][3] |
Issue 2: Inconsistent or Unexpected Results Between Experiments
| Potential Cause | Recommended Action |
| Sub-inhibitory Concentrations | Using a concentration below the MIC can lead to variable and even paradoxical results, such as the induction of certain enzymes.[1] Always use a concentration that ensures complete inhibition of protein synthesis, as determined by a dose-response experiment.[1] |
| Variability in Experimental Conditions | Ensure consistency in all experimental parameters, including culture media composition, pH, temperature, and incubation times. Maintain a slightly acidic to neutral pH in your experimental buffer.[1] |
| Precipitation in Culture Media | High concentrations of Lincomycin may exceed its solubility in certain media.[1] Some components of complex media can also interact with Lincomycin.[1] Test the solubility of Lincomycin in your specific medium at the desired concentration before starting the experiment. If precipitation occurs, consider using a minimal medium or preparing a more dilute stock solution.[1] |
Experimental Protocols
Protocol 1: [³H]-Leucine Incorporation Assay to Determine IC50
This assay measures the rate of protein synthesis by quantifying the incorporation of radiolabeled leucine (B10760876) into newly synthesized proteins.
Materials:
-
Bacterial culture
-
This compound
-
[³H]-Leucine
-
10% Trichloroacetic acid (TCA), ice-cold
-
70% Ethanol, ice-cold
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Experimental Setup: Prepare a series of culture tubes or a 96-well plate with a defined volume of your bacterial culture.
-
Lincomycin Addition: Add varying concentrations of Lincomycin to the experimental wells/tubes. Include a no-antibiotic control. It is recommended to test a range of concentrations around the expected IC50 or MIC.
-
Pre-incubation: Pre-incubate the cultures with Lincomycin for 10-15 minutes at the optimal growth temperature.[1]
-
Radiolabeling: Add [³H]-Leucine to each well/tube to a final concentration of 1-5 µCi/mL.[1]
-
Incubation: Incubate the cultures for 15-30 minutes at the optimal growth temperature with shaking. This incubation time should be within the linear range of incorporation for your bacterial strain.[1]
-
Termination of Incorporation: Stop the reaction by adding an equal volume of ice-cold 10% TCA to each well/tube. Incubate on ice for at least 30 minutes to precipitate the proteins.[1]
-
Sample Collection and Washing:
-
Quantification:
-
Place the dried filters into scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each Lincomycin concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the Lincomycin concentration to determine the IC50 value.[1]
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is for the qualitative or semi-quantitative analysis of a specific target protein's expression level after treatment with Lincomycin.
Materials:
-
Cell culture and Lincomycin treatment setup
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (digital imager or X-ray film)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to the desired confluency.
-
Treat cells with the desired concentrations of Lincomycin for the specified duration. Include a vehicle control.[7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer with protease inhibitors to the cells.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[10]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.[7]
-
-
Detection:
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).[7]
-
Visualizations
Caption: Mechanism of protein synthesis inhibition by Lincomycin.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Logical relationships in troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 3. jipbs.com [jipbs.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. cusabio.com [cusabio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. origene.com [origene.com]
Technical Support Center: Lincomycin Hydrochloride Monohydrate Working Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination in Lincomycin (B1675468) hydrochloride monohydrate working solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in Lincomycin hydrochloride monohydrate working solutions?
A1: Contamination in Lincomycin solutions can be broadly categorized as microbial or chemical.
-
Microbial Contamination: This is the most common type of contamination and includes bacteria, fungi (yeast and mold), and mycoplasma.[1] These contaminants can be introduced through non-sterile equipment, improper aseptic technique, or contaminated reagents.[2]
-
Chemical Contamination: This can arise from impurities in the solvent, detergents on glassware, or the presence of endotoxins.[1] Degradation of Lincomycin itself due to improper storage or handling can also be considered a form of chemical contamination.[3][4]
Q2: What are the visible signs of contamination in my Lincomycin solution?
A2: Visual inspection can often reveal microbial contamination. Key indicators include:
-
Cloudiness or Turbidity: A clear solution becoming cloudy is a strong indicator of bacterial or yeast growth.[5]
-
Color Change: A sudden change in the color of the medium, especially a rapid shift to yellow (if using phenol (B47542) red indicator), suggests a drop in pH due to bacterial metabolism.[1]
-
Film or Clumps: A film on the surface of the solution or visible clumps may indicate fungal or bacterial growth.[1]
-
Precipitation: While not always a sign of contamination, the formation of a precipitate can indicate solubility issues or chemical degradation.[3]
Q3: My Lincomycin solution is cloudy. What should I do?
A3: Cloudiness can be due to microbial contamination or precipitation of the compound.
If you suspect microbial contamination (e.g., accompanied by a color change), the solution should be discarded.
If precipitation is suspected, it may be due to:
-
Low Temperature Storage: The compound may have come out of solution. Gentle warming to 37°C and sonication may help redissolve it.[3]
-
High Concentration: The concentration may be too high for the chosen solvent and storage temperature.[3]
-
Solvent Quality: If using DMSO, it can absorb moisture, which reduces the solubility of Lincomycin. Always use fresh, high-quality solvents.[3]
If the precipitate does not redissolve, it is best to prepare a fresh solution.
Q4: How does pH affect the stability of Lincomycin solutions?
A4: The pH of the solution is a critical factor for the stability of Lincomycin. The optimal stability is observed at a pH of approximately 4.[3][6] The compound degrades more rapidly in both highly acidic (pH 2) and basic conditions.[3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Antibiotic Activity | Improper storage leading to degradation. | Verify storage conditions and age of the stock solution. Ensure aliquots are used to avoid repeated freeze-thaw cycles.[3][8] |
| Non-optimal pH of the experimental medium. | Ensure the pH of your medium is compatible with Lincomycin stability (ideally around pH 4).[3][6] | |
| Contamination of the stock solution. | Use sterile techniques when handling solutions. Prepare fresh aliquots.[3] | |
| Inconsistent Experimental Results | Degradation of working solutions. | Prepare fresh working solutions from a recently prepared and properly stored stock solution. |
| Inaccurate concentration. | Recalibrate weighing equipment and ensure complete dissolution of the powder. | |
| Precipitation in Solution | Stored at too low a temperature. | Gently warm the solution to 37°C and sonicate to redissolve.[3] |
| Concentration exceeds solubility in the given solvent/temperature. | Prepare a new solution at a lower concentration or consider a different solvent system.[3] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | ≥ 50 mg/mL | [8][9] |
| DMSO | 92 mg/mL | [8] |
| PBS (pH 7.4) | 120 mg/mL | [8][10] |
| Ethanol (96%) | Slightly soluble | [8][11] |
Table 2: Recommended Storage Conditions and Stability of Lincomycin Solutions
| Form | Solvent/Condition | Storage Temperature | Stability Duration | Source(s) |
| Powder | N/A | -20°C | 3 years | [8] |
| Stock Solution | DMSO or other organic solvent | -80°C | Up to 1 year | [8][10] |
| Stock Solution | DMSO or other organic solvent | -20°C | Up to 1 month | [8][10] |
| Aqueous Solution | Water / IV Fluids | 37°C | Up to 4 days | [8][9] |
| Aqueous Solution | IV Fluids | 25°C (Room Temp) | At least 31 days | [4][8] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (Aqueous)
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection or cell culture grade water
-
Sterile 0.22 µm syringe filter[9]
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes for aliquots
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette aid
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder into a sterile conical tube.
-
Dissolution: Using a sterile serological pipette, add the required volume of sterile water to the conical tube to achieve the desired stock concentration.
-
Mixing: Tightly cap the tube and vortex until the powder is completely dissolved. The solution should be clear and colorless.[9]
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[12] Filter the solution into a new sterile conical tube. This step is crucial for removing any potential bacterial contaminants.[9]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use sterile microcentrifuge tubes. This prevents contamination of the entire stock from repeated use and minimizes degradation from freeze-thaw cycles.[3][8]
-
Labeling: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent used.
-
Storage: Store the aliquots at the recommended temperature (see Table 2). For long-term storage, -20°C or -80°C is recommended.[8][10]
Mandatory Visualizations
Caption: Workflow for preparing a sterile aqueous stock solution of this compound.
References
- 1. Cell contamination | Proteintech Group [ptglab.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 6. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. himedialabs.com [himedialabs.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | 7179-49-9 [chemicalbook.com]
- 12. youtube.com [youtube.com]
Impact of freeze-thaw cycles on Lincomycin solution potency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lincomycin (B1675468) solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of Lincomycin?
A1: To prepare a stock solution, dissolve Lincomycin hydrochloride in the desired solvent, such as water or DMSO, to achieve the target concentration.[1] For aqueous solutions, sterilization by filtration through a 0.22 µm filter is recommended.[1][2] It is considered best practice to prepare aliquots of the stock solution to minimize contamination and degradation that can result from repeated freeze-thaw cycles.[1]
Q2: What are the optimal storage conditions and expected shelf life for Lincomycin stock solutions?
A2: The ideal storage conditions for Lincomycin stock solutions are dependent on the desired duration of storage. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[1] For shorter periods (up to 1 month), storage at -20°C is suitable.[1] Solutions should always be stored in tightly sealed containers to protect them from moisture.[1][3]
Q3: How does pH affect the stability of Lincomycin solutions?
A3: The pH of a solution significantly influences the stability of Lincomycin. The highest stability is observed at a pH of approximately 4.[4] Degradation of the compound occurs more rapidly in both acidic (pH below 3) and alkaline (pH above 7) conditions.[4][5]
Q4: Can I store my working solutions of Lincomycin at room temperature?
A4: Lincomycin solutions exhibit stability for a limited duration at room temperature. For instance, when mixed with various intravenous fluids like sodium lactate, 0.9% sodium chloride, 5% glucose, and 10% glucose, the solution remains stable for at least 31 days at 25°C.[1][4][6] However, to ensure optimal stability and minimize degradation, it is generally advised to prepare fresh working solutions or store them at recommended cold temperatures.[1]
Q5: What is the impact of freeze-thaw cycles on the potency of Lincomycin solutions?
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| Loss of Antibiotic Activity | Improper storage leading to degradation. | Verify the storage conditions and age of the stock solution. Ensure it has been stored at the correct temperature and protected from light and moisture.[1] |
| Sub-optimal pH of the experimental medium. | Ensure the pH of your experimental medium is compatible with Lincomycin stability, ideally around pH 4.[4] | |
| Contamination of the stock solution. | Use fresh aliquots for each experiment and always employ sterile techniques to prevent contamination.[1] | |
| Repeated freeze-thaw cycles. | Prepare new aliquots from a fresh stock solution. Avoid using a stock solution that has been frozen and thawed multiple times.[1][7] | |
| Precipitate in Stock Solution After Thawing | Incomplete initial dissolution of the compound. | Gently warm the solution to 37°C and use sonication to aid in redissolving the precipitate.[1] |
| Concentration exceeds solubility at storage temperature. | Prepare a new stock solution at a lower concentration. | |
| Use of hygroscopic solvents like DMSO that have absorbed moisture. | Always use fresh, high-quality solvents.[1] | |
| Discoloration of the Solution | Degradation of Lincomycin or other components in the solution. | Analyze the solution using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) to identify and quantify any degradation products.[5] Investigate and address the root cause of degradation (e.g., pH, temperature, presence of oxidizing agents).[5] |
Experimental Protocols
Protocol for Assessing Lincomycin Potency Using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for determining the potency of a Lincomycin solution. Method parameters may need to be optimized for specific equipment and sample matrices.
1. Preparation of Standard Solutions:
- Accurately weigh a known amount of Lincomycin reference standard.
- Dissolve the standard in the mobile phase to prepare a stock solution of known concentration.
- Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with concentrations spanning the expected range of the sample.
2. Preparation of Sample Solution:
- Dilute the Lincomycin solution to be tested with the mobile phase to a concentration that falls within the range of the calibration standards.
3. HPLC System and Conditions (Example):
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
- Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer at pH 6) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized.[10]
- Flow Rate: 1 mL/min.[10]
- Detection: UV detection at 220 nm.[10]
- Injection Volume: 20 µL.
4. Analysis:
- Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
- Inject the sample solution.
- Determine the concentration of Lincomycin in the sample by comparing its peak area to the calibration curve.
5. Calculation of Potency:
- Potency (%) = (Measured Concentration / Expected Concentration) x 100
Visualizations
Caption: Workflow for Lincomycin Potency Testing using HPLC.
Caption: Troubleshooting Decision Tree for Loss of Lincomycin Activity.
References
- 1. benchchem.com [benchchem.com]
- 2. himedialabs.com [himedialabs.com]
- 3. echemi.com [echemi.com]
- 4. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochemistry - How does repeatedly freezing and thawing antibiotics decrease their antimicrobial effectiveness? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. sartorius.com [sartorius.com]
- 9. sartorius.com [sartorius.com]
- 10. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Lincomycin Concentration for Different Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lincomycin (B1675468) in microbiological experiments. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lincomycin?
A1: Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds. This action is typically bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at high concentrations or against highly susceptible organisms.[1]
Q2: What is the general spectrum of activity for Lincomycin?
A2: Lincomycin has a narrow spectrum of activity, primarily targeting Gram-positive bacteria and anaerobic bacteria.[1][2] It is often used for infections caused by Staphylococcus and Streptococcus species.[1] Most Gram-negative bacteria are resistant to Lincomycin.[2]
Q3: How should I prepare a stock solution of Lincomycin?
A3: Lincomycin hydrochloride is freely soluble in water.[1] A common stock solution concentration is 50 mg/mL in sterile deionized water. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter and store it in aliquots at -20°C for long-term storage.[3][4]
Q4: What are the recommended storage conditions for Lincomycin stock solutions?
A4: For long-term storage, aliquots of your Lincomycin stock solution should be kept at -20°C.[4][5] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.[4]
Q5: At what concentration should I use Lincomycin for bacterial selection?
A5: The optimal concentration of Lincomycin for bacterial selection depends on the bacterial strain and the specific resistance gene being used. For general use with Escherichia coli, a starting range of 100-200 µg/mL is often recommended.[6] However, it is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific strain to ensure effective selection.[6]
Data Presentation: Lincomycin MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of Lincomycin for various bacterial strains. These values should be used as a reference, and it is recommended to experimentally determine the MIC for your specific strain and experimental conditions.
| Bacterial Species | Strain | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | - | 0.2 - 32 | [2] |
| Streptococcus pneumoniae | - | 0.05 - 0.4 | [2] |
| Streptococcus pyogenes | - | 0.04 - 0.8 | [2] |
| Escherichia coli | General Use | 100 - 200 | Recommended for selection.[6] |
| Escherichia coli | BL21 | 200 | [6] |
| Escherichia coli | Clinical Isolate | >1024 | A high MIC was observed in a specific clinical isolate.[7] |
| Bacillus subtilis | 168 | - | Spontaneous mutants have shown increased resistance.[8] |
Experimental Protocols
Protocol 1: Preparation of Lincomycin Stock Solution (50 mg/mL)
Materials:
-
Lincomycin hydrochloride powder
-
Sterile, deionized water
-
Sterile conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and syringe
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
In a sterile environment, accurately weigh 500 mg of Lincomycin hydrochloride powder.
-
Transfer the powder to a sterile conical tube.
-
Add 8 mL of sterile, deionized water to the tube.
-
Vortex the tube until the powder is completely dissolved.[6]
-
Adjust the final volume to 10 mL with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[3]
-
Aliquot the sterilized stock solution into single-use microcentrifuge tubes.[3]
-
Label the aliquots with the concentration (50 mg/mL) and the date of preparation.
-
Store the aliquots at -20°C.[4]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized method and should be adapted based on the specific bacterial strain and laboratory standards.
Materials:
-
Sterile 96-well microtiter plates
-
Prepared Lincomycin stock solution
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in the logarithmic growth phase
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in a sterile diluent.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Lincomycin:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the Lincomycin stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µl from column 10.
-
Column 11 will serve as a positive control for bacterial growth (no antibiotic).
-
Column 12 will serve as a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of Lincomycin at which there is no visible bacterial growth.
-
Mandatory Visualizations
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of Lincomycin.
Troubleshooting Guides
Issue 1: No colonies on selection plates after transformation.
-
Possible Cause: The concentration of Lincomycin may be too high for the selection of your specific strain and plasmid.
-
Solution: Perform a titration experiment with a range of lower Lincomycin concentrations to determine the optimal selective concentration. Also, ensure that the recovery period after transformation is sufficient to allow for the expression of the resistance gene before plating on selective media.[6]
-
Possible Cause: The Lincomycin stock solution may have lost its activity.
-
Solution: Prepare a fresh stock solution of Lincomycin and repeat the experiment.[6]
Issue 2: Appearance of satellite colonies on selection plates.
-
Possible Cause: The concentration of Lincomycin may be too low, allowing for the growth of non-transformed cells around the true transformants.[6][9] This can also be caused by the degradation of the antibiotic in the agar, especially with prolonged incubation.[6][10]
-
Solution:
Issue 3: A lawn of bacterial growth on selection plates.
-
Possible Cause: The Lincomycin concentration is too low to inhibit the growth of non-transformed bacteria.[6]
-
Solution: Increase the concentration of Lincomycin in your plates. It is also advisable to verify the activity of your Lincomycin stock solution by preparing a fresh batch.[6]
Issue 4: Inconsistent or unexpected MIC results.
-
Possible Cause: Variation in inoculum density is a common source of error in MIC assays.
-
Solution: Ensure that the bacterial suspension is standardized to a 0.5 McFarland standard before inoculation.[11]
-
Possible Cause: Issues with the antibiotic stock solution or the growth medium.
-
Solution:
-
Confirm the concentration of your Lincomycin stock solution and ensure it has been stored correctly.[11]
-
Check the pH of your Mueller-Hinton broth or agar, as the stability of Lincomycin can be pH-dependent. Lincomycin is more stable in acidic to neutral conditions and degrades in alkaline conditions.[12][13][14]
-
-
Possible Cause: The use of an inappropriate quality control (QC) strain or the QC strain performing out of the expected range.
-
Solution: Always include a well-characterized QC strain, such as Staphylococcus aureus ATCC® 29213™, in your MIC assays. If the MIC for the QC strain is outside the acceptable range, the results for the test isolates are not valid, and the assay should be repeated.[11]
Caption: Troubleshooting workflow for inconsistent or unexpected Lincomycin MIC results.
References
- 1. goldbio.com [goldbio.com]
- 2. Lincomycin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Lincomycin-induced endotoxin release in Escherichia coli sepsis: evidence for release in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multidrug resistant phenotype of Bacillus subtilis spontaneous mutants isolated in the presence of puromycin and lincomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. jipbs.com [jipbs.com]
- 13. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide: Lincomycin Hydrochloride Monohydrate vs. Clindamycin in Research Applications
For researchers, scientists, and drug development professionals, the choice between lincomycin (B1675468) and its semi-synthetic derivative, clindamycin (B1669177), is nuanced. While both are lincosamide antibiotics that inhibit bacterial protein synthesis, their distinct properties can significantly impact experimental outcomes. This guide provides a comprehensive comparison of their performance in research settings, supported by experimental data and detailed protocols.
Core Differences and Physicochemical Properties
Lincomycin is a naturally occurring antibiotic produced by the actinomycete Streptomyces lincolnensis. Clindamycin is a semi-synthetic derivative of lincomycin, created by the substitution of the 7-hydroxyl group with a chlorine atom. This seemingly minor chemical modification results in enhanced antibacterial activity and improved pharmacokinetic properties.
| Property | Lincomycin Hydrochloride Monohydrate | Clindamycin |
| Origin | Natural product from Streptomyces lincolnensis | Semi-synthetic derivative of lincomycin |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, often with higher affinity. |
| Oral Bioavailability | Lower | Higher |
| Potency | Generally lower than clindamycin. | Generally more potent, especially against anaerobic bacteria and some Gram-positive cocci. |
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of an antibiotic is a critical factor in its selection for research applications. This is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize comparative MIC data for lincomycin and clindamycin against several key bacterial species.
Table 1: Comparative In Vitro Activity against Staphylococcus aureus
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clindamycin | 0.125 | >256 |
| Lincomycin | 2 | >256 |
Data sourced from a study on 555 clinical isolates of S. aureus.[1]
Table 2: Comparative In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | MIC (µg/mL) |
| Clindamycin | 1 |
| Lincomycin | 4 |
Data from a study on a clindamycin-resistant S. pneumoniae isolate.[2][3]
Table 3: In Vitro Activity of Clindamycin against the Bacteroides fragilis Group
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clindamycin | 0.5 | 4 |
Note: Directly comparative data for lincomycin against the B. fragilis group is limited in recent literature, reflecting a clinical shift towards clindamycin for anaerobic infections.[4] Clindamycin has demonstrated superior activity against anaerobic bacteria in general.[5]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Both lincomycin and clindamycin exert their bacteriostatic or, at higher concentrations, bactericidal effects by targeting the bacterial ribosome. Specifically, they bind to the 50S subunit, interfering with the peptidyl transferase reaction and inhibiting the translocation of tRNA from the A-site to the P-site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.
Beyond Antibacterial Activity: Research Applications
Modulation of Virulence Factor Expression
Sub-inhibitory concentrations of lincosamides have been shown to modulate the expression of bacterial virulence factors. This is a significant area of research for understanding host-pathogen interactions.
-
Clindamycin: At sub-MIC levels, clindamycin has been demonstrated to suppress the production of various virulence factors in S. aureus, including Panton-Valentine leucocidin (PVL) and α-hemolysin (Hla), at the transcriptional level.[6] This effect is independent of its bacteriostatic action and highlights its potential use in studying the regulation of bacterial pathogenesis.
-
Lincomycin: Research has shown that lincomycin can have varied effects on toxin production. For instance, in some studies, it increased the production of heat-labile enterotoxin in enterotoxigenic E. coli.[7] In contrast, other research has demonstrated that sub-inhibitory concentrations of lincomycin can enhance the production of secondary metabolites, including antibiotics, in Streptomyces species.
Immunomodulatory Effects
Clindamycin has been observed to possess immunomodulatory properties that are independent of its antimicrobial activity. It can modulate the production of inflammatory cytokines by host immune cells. Specifically, clindamycin has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), while increasing the production of Interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.[8] This suggests a potential role for clindamycin in research models of inflammation and immune response.
Use in Cell Culture
Both antibiotics can be used to control bacterial contamination in mammalian cell cultures, particularly against Gram-positive bacteria. Clindamycin is often preferred due to its broader spectrum of activity. A typical prophylactic concentration is 1-5 µg/mL. However, it is crucial to determine the cytotoxicity of the antibiotic for each specific cell line to establish a safe and effective working concentration.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest
-
This compound and/or clindamycin stock solutions
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well plate to achieve the desired concentration range. Typically, 100 µL of each concentration is added to the wells.
-
Include a growth control well (CAMHB with no antibiotic) and a sterility control well (uninoculated CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions and the growth control well.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Protocol 2: Determination of MIC by Agar (B569324) Dilution
This method is considered a reference standard for antimicrobial susceptibility testing.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
This compound and/or clindamycin stock solutions
-
Bacterial strain of interest
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of dilutions of the antibiotic stock solution.
-
For each concentration, add a specific volume of the antibiotic dilution to molten and cooled (45-50°C) MHA.
-
Pour the antibiotic-containing agar into petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the prepared bacterial suspension.
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria.
-
Conclusion
In the research setting, both lincomycin and clindamycin offer utility as inhibitors of bacterial protein synthesis. Clindamycin generally demonstrates superior in vitro potency against a broader range of bacteria, particularly anaerobes and Gram-positive cocci, making it a more common choice for many applications. However, lincomycin remains a valuable tool, especially in studies where the specific properties of the parent compound are of interest or in research on Streptomyces where it can induce the production of secondary metabolites. The choice between these two lincosamides should be guided by the specific research question, the bacterial species under investigation, and a thorough understanding of their respective activities and potential off-target effects.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Clindamycin-resistant Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteroides fragilis Group | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Lincomycin, clindamycin and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of subinhibitory concentrations of antibiotics on virulence factor expression by community-acquired methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Clindamycin Modulates Inflammatory-Cytokine Induction in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of Lincomycin and erythromycin against streptococci
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing battle against streptococcal infections, the choice of antibiotic is critical. This guide provides an in-depth, data-driven comparison of two key players: lincomycin (B1675468), a lincosamide, and erythromycin (B1671065), a macrolide. Both antibiotics target the bacterial ribosome to inhibit protein synthesis, but their efficacy, resistance profiles, and optimal applications can differ significantly. This document is intended to equip researchers, scientists, and drug development professionals with the objective data and detailed methodologies necessary to make informed decisions in their work.
At a Glance: Key Efficacy Data
To facilitate a clear comparison of the in vitro activity of lincomycin and erythromycin against various streptococcal species, the following tables summarize Minimum Inhibitory Concentration (MIC) data. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative MIC Values (µg/mL) for Streptococcus pyogenes (Group A Streptococcus)
| Antibiotic | MIC Range (Susceptible Strains) | MIC Range (Resistant Strains) | MIC50 | MIC90 |
| Lincomycin | 0.05 - 0.12 | up to 200 | 0.12 | - |
| Erythromycin | <0.25 | 0.78 to >256 | - | - |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Dashes indicate where data was not available in the cited sources.
Table 2: Comparative MIC Values (µg/mL) for Streptococcus pneumoniae
| Antibiotic | MIC Range (Susceptible Strains) | MIC Range (Resistant Strains) | MIC50 | MIC90 |
| Lincomycin | - | - | - | - |
| Erythromycin | 0.06 - 0.25 | 1 to >256 | 0.06 | 0.06 |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Dashes indicate where data was not available in the cited sources.
Table 3: Comparative MIC Values (µg/mL) for Streptococcus agalactiae (Group B Streptococcus)
| Antibiotic | MIC Range (Susceptible Strains) | MIC Range (Resistant Strains) | MIC50 | MIC90 |
| Lincomycin | ~0.12 | - | 0.12 | - |
| Erythromycin | <0.5 | 2 to >128 | 128 | >128 |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Dashes indicate where data was not available in the cited sources.
Table 4: Comparative MIC Values (µg/mL) for Viridans Group Streptococci
| Antibiotic | MIC Range (Susceptible Strains) | MIC Range (Resistant Strains) |
| Lincomycin | - | - |
| Erythromycin | ≤0.008–0.125 | ≥1 |
Specific MIC50 and MIC90 values for a broad range of Viridans streptococci are highly variable depending on the species.
Mechanisms of Action and Resistance: A Deeper Dive
Lincomycin and erythromycin both exert their antibacterial effects by binding to the 50S ribosomal subunit, thereby inhibiting protein synthesis.[1] However, the nuances of their interaction and the primary mechanisms of bacterial resistance are critical for understanding their clinical utility.
Shared Target, Different Outcomes
Both antibiotics bind to the 23S rRNA component of the 50S subunit, interfering with the exit of nascent polypeptide chains.[1] This shared binding site is the basis for a significant cross-resistance mechanism.
Key Resistance Mechanisms in Streptococci
-
Target Site Modification (MLSB Phenotype): The most prevalent and clinically significant resistance mechanism in streptococci is the methylation of the ribosomal target site.[1] This is mediated by erm (erythromycin ribosome methylase) genes, which encode enzymes that dimethylate an adenine (B156593) residue in the 23S rRNA. This modification reduces the binding affinity of macrolides (like erythromycin), lincosamides (like lincomycin), and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[1] This resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent, typically a macrolide).[1]
-
Active Efflux (M Phenotype): Primarily affecting macrolides, this mechanism involves the active pumping of the antibiotic out of the bacterial cell.[1] This is mediated by mef (macrolide efflux) genes. Strains with the M phenotype are resistant to erythromycin but remain susceptible to lincomycin and streptogramin B.[1]
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The following are generalized protocols for determining MIC values based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in 96-well microtiter plates.
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is supplemented with 2.5% to 5% lysed horse blood for testing streptococci.
-
Antibiotic Dilution: Stock solutions of lincomycin and erythromycin are prepared and serially diluted in the supplemented CAMHB across the wells of a microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A suspension of the streptococcal isolate is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is further diluted to a final inoculum density of about 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated plates are incubated at 35°C in a 5% CO₂ atmosphere for 20-24 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar (B569324) Dilution Method
This method involves incorporating the antibiotics into an agar medium.
-
Media Preparation: Molten Mueller-Hinton agar supplemented with 5% sheep blood is prepared and cooled to 45-50°C.
-
Antibiotic Incorporation: A fixed volume of each antibiotic dilution is added to a specific volume of the molten agar, mixed, and poured into petri dishes to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A multipoint inoculator is used to spot-inoculate a standardized volume of the bacterial suspension onto the surface of the agar plates.
-
Incubation: Plates are incubated at 35°C in a 5% CO₂ atmosphere for 18-24 hours.
-
Endpoint Reading: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
References
A Comparative Guide to Validating Lincomycin Purity Using HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of Lincomycin purity against other analytical alternatives. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
High-Performance Liquid Chromatography (HPLC) is a highly precise and widely adopted technique for the qualitative and quantitative analysis of pharmaceutical compounds, including the antibiotic Lincomycin.[1] Its sensitivity and accuracy make it a preferred method for purity assessment and quality control within the pharmaceutical industry.[1] A typical HPLC analysis of Lincomycin utilizes a reversed-phase column, a mobile phase composed of a buffer and an organic solvent, and UV detection.[1]
Comparison of Analytical Methods for Lincomycin Purity
While HPLC is a robust and reliable method, other techniques are available for the analysis of Lincomycin. The following table compares HPLC with alternative methods, highlighting their respective principles, advantages, and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Microbiological Assay | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Measures the inhibitory effect of the antibiotic on microbial growth.[1] | Combines the separation power of LC with the mass analysis capability of MS.[1] |
| Specificity | High, can separate the main compound from its impurities. | Low, as it does not distinguish between the active drug and microbiologically active impurities. | Very high, provides structural information for impurity identification. |
| Quantification | Excellent, providing accurate and precise quantitative data.[1] | Provides a measure of potency, which may not directly correlate with purity.[1] | Excellent for both quantification and identification.[1] |
| Sensitivity | High, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL range.[2][3] | Moderate, dependent on the susceptibility of the test organism. | Very high, often in the ng/mL or pg/mL range. |
| Throughput | High, suitable for routine quality control. | Low, requires incubation periods. | Moderate to high, depending on the complexity of the analysis. |
| Cost | Moderate initial investment, with reasonable running costs. | Low, but can be labor-intensive. | High initial investment and maintenance costs. |
Quantitative Data from Validated HPLC Methods
The following table summarizes key quantitative parameters from various validated HPLC methods for Lincomycin analysis, demonstrating the technique's reliability and performance.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | RP-C18 (250 mm x 4.0 mm, 5 µm)[2] | Inertsil ODS C-18 (250 x 4.6mm, 5µm) | Fine pack SIL RPC 18[3] |
| Mobile Phase | Acetonitrile and Phosphate buffer (pH 6)[2] | Methanol: Acetonitrile: 1% Orthophosphoric Acid (10:65:25 v/v/v) | Methanol: Water (90:10 v/v)[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min | 1.0 mL/min[3] |
| Detection (UV) | 220 nm[2] | 258 nm | 254 nm[3] |
| Retention Time | Not specified | 8.8 min | 3.73 min[3] |
| Linearity Range | 60% to 140% of target concentration[2] | 0.5 - 2.5 µg/mL | 5 - 25 µg/mL[3] |
| Accuracy (% Recovery) | Not specified | 101.307% | Not specified |
| Precision (%RSD) | < 2%[4] | < 2% | < 2%[3] |
| LOD | 0.004 mg/mL[2] | 0.05 µg/mL | 0.854 µg/mL[3] |
| LOQ | 0.013 mg/mL[2] | 0.15 µg/mL | 0.258 µg/mL[3] |
Experimental Protocols
Detailed HPLC Method for Lincomycin Purity Analysis
This protocol provides a representative method for the determination of Lincomycin purity in a drug substance.
1. Materials and Reagents
-
Lincomycin Hydrochloride Reference Standard (USP or equivalent)[5][6]
-
Lincomycin Hydrochloride Sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: Inertsil ODS C-18, 5µm, 250 x 4.6mm.
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and 1% Orthophosphoric Acid in the ratio of 10:65:25 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Lincomycin Hydrochloride Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations in the linear range (e.g., 0.5, 1.0, 1.5, 2.0, and 2.5 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the Lincomycin sample equivalent to 25 mg of Lincomycin Hydrochloride and prepare a solution in the same manner as the Standard Stock Solution. Further dilute to a concentration within the calibration range.
4. System Suitability Before sample analysis, inject the standard solution multiple times to ensure the system is suitable for the analysis. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
5. Analysis Inject the prepared standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.
6. Calculation Calculate the purity of the Lincomycin sample by comparing the peak area of the sample solution to the peak area of the standard solution.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for validating Lincomycin purity using HPLC.
Caption: Workflow for Lincomycin Purity Validation by HPLC.
Decision Pathway for Method Selection
This diagram provides a logical decision-making process for selecting an appropriate analytical method for Lincomycin analysis.
Caption: Decision Tree for Selecting an Analytical Method.
References
- 1. benchchem.com [benchchem.com]
- 2. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. scribd.com [scribd.com]
- 5. Lincomycin hydrochloride USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Cross-Resistance Between Lincomycin and Other Lincosamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of lincomycin (B1675468) and other lincosamide antibiotics, supported by experimental data. The primary focus is on the interplay between lincomycin and its semi-synthetic derivative, clindamycin (B1669177), in the face of various bacterial resistance mechanisms. Understanding these relationships is critical for the effective design of new therapeutic agents and the judicious use of existing ones.
Mechanisms of Lincosamide Resistance and Cross-Resistance Patterns
Resistance to lincosamide antibiotics, such as lincomycin and clindamycin, is primarily governed by three mechanisms: target site modification, enzymatic inactivation, and active efflux. The specific mechanism dictates the cross-resistance pattern observed among different lincosamides and related antibiotic classes.
Target Site Modification (MLSB Phenotype): The most common mechanism of acquired resistance to lincosamides involves the methylation of the 23S ribosomal RNA, a component of the 50S ribosomal subunit where these antibiotics bind.[1][2] This modification is mediated by erythromycin (B1671065) ribosome methylase (erm) genes, leading to a phenotype of cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB).[2][3] This cross-resistance between lincomycin and clindamycin is typically complete.[4] The expression of erm genes can be either constitutive (cMLSB), resulting in high-level resistance to all three antibiotic classes, or inducible (iMLSB), where resistance to lincosamides is observed only in the presence of an inducing agent, such as erythromycin.[5][6]
Enzymatic Inactivation (L Phenotype): A second mechanism involves the enzymatic inactivation of lincosamides by lincosamide nucleotidyltransferases, encoded by lnu genes.[7][8] This mechanism confers resistance specifically to lincosamides, a pattern referred to as the L phenotype.[9][10] Strains carrying lnu genes may exhibit resistance to lincomycin while remaining susceptible to clindamycin.[10] For instance, the lnu(A) and lnu(B) genes confer resistance to lincomycin but not clindamycin, although they may reduce the bacteriostatic activity of clindamycin.[11]
Active Efflux (MS Phenotype): The third mechanism involves the active efflux of the antibiotic out of the bacterial cell, mediated by pumps such as those encoded by msr(A) genes.[12] This typically results in resistance to macrolides and streptogramin B (MS phenotype) but not to lincosamides.[5]
Quantitative Analysis of Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for lincomycin and clindamycin against various bacterial strains, illustrating the impact of different resistance mechanisms on their activity.
Table 1: Comparative MICs of Lincomycin and Clindamycin against Staphylococcus aureus
| Strain/Resistance Mechanism | Lincomycin MIC (mg/L) | Clindamycin MIC (mg/L) | Reference |
| Susceptible | 2 | 0.125 | [12] |
| Susceptible (another study) | 0.5 | 0.03 | [1] |
| Clindamycin-susceptible with lincomycin resistance | >128 | <0.5 | [12] |
| lnu(A)-carrying CoNS | 32 - 128 | 0.12 - 0.5 | [13] |
| lnu(E)-carrying S. aureus RN4220 | 8 | 0.12 | [8] |
Table 2: Comparative MICs of Lincomycin and Clindamycin against Streptococci
| Strain/Resistance Mechanism | Lincomycin MIC (mg/L) | Clindamycin MIC (mg/L) | Reference |
| Streptococcus pyogenes (susceptible) | 0.12 | 0.06 | [1] |
| Streptococcus agalactiae (susceptible) | 0.12 | 0.03 | [1] |
| Streptococcus uberis with lnu(D) gene | 2 | 0.06 | [10] |
| Streptococcus anginosus with lnu(C) gene | 8 | - | [14] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution or agar (B569324) dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).[4][15]
Broth Microdilution Method (based on CLSI M07): [4]
-
Preparation of Antimicrobial Solutions: Stock solutions of lincomycin and clindamycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from fresh bacterial colonies. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method (based on CLSI M07): [4]
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of the antibiotic.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.
-
Inoculation: The surface of each agar plate is spot-inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.
Genetic Detection of Resistance Genes
The presence of specific resistance genes such as erm and lnu is confirmed using Polymerase Chain Reaction (PCR).
Multiplex PCR for erm and msr genes in Staphylococcus aureus :[16]
-
DNA Extraction: Bacterial genomic DNA is extracted and purified from overnight cultures.
-
Primer Design: Specific primers targeting conserved regions of the ermA, ermB, ermC, and msrA genes are used.
-
PCR Amplification: The PCR reaction is performed in a thermal cycler with the following typical parameters:
-
Initial denaturation: 94°C for 3-5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30-60 seconds.
-
Annealing: 50-60°C for 30-60 seconds (temperature is primer-dependent).
-
Extension: 72°C for 60-90 seconds.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Detection: The amplified PCR products are visualized by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates the presence of the specific resistance gene.
Visualizing Resistance Mechanisms and Experimental Workflows
Caption: Mechanisms of lincosamide resistance.
Caption: MIC determination workflow.
Caption: PCR detection of resistance genes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Differences in Potential for Selection of Clindamycin-Resistant Mutants Between Inducible erm(A) and erm(C) Staphylococcus aureus Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Novel Lincosamide Resistance Gene lnu(E) Truncated by ISEnfa5-cfr-ISEnfa5 Insertion in Streptococcus suis: De Novo Synthesis and Confirmation of Functional Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lincomycin Resistance Gene lnu(D) in Streptococcus uberis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Application of Real-Time PCR Assays for Quantification of erm Genes Conferring Resistance to Macrolides-Lincosamides-Streptogramin B in Livestock Manure and Manure Management Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. old.antibiotic.ru [old.antibiotic.ru]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Clindamycin-resistant among Staphylococcus aureus: Investigation into phenotypic and genotypic profiles | PLOS One [journals.plos.org]
A Comparative Guide to Spectrophotometric Assays for Determining Lincomycin Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various spectrophotometric methods for the quantitative determination of Lincomycin, a lincosamide antibiotic. The performance of these methods is compared with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Supporting experimental data and detailed protocols are provided to assist in selecting the most suitable method for specific research and quality control needs.
Performance Comparison of Analytical Methods for Lincomycin
The selection of an analytical method for the quantification of Lincomycin depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While spectrophotometric methods offer simplicity and cost-effectiveness, chromatographic techniques provide higher specificity and sensitivity.
| Method | Principle | Wavelength (λmax) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Direct UV Spectrophotometry | Measures the natural absorbance of UV light by Lincomycin. | 196 nm[1][2] | 5-30[1] | 0.0506[2] | 0.0366[2] | 99.3[1] | < 2[1] |
| Colorimetric (MBTH) | Reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidizing agent to form a colored product. | 463 nm[3] | 1-5[3] | 0.301[3] | 0.293[3] | 99.2 - 100.5 | 0.258 - 0.854[3] |
| Colorimetric (Palladium Chloride) | Formation of a colored complex between Lincomycin and palladium(II) chloride. | 380 nm[4] | 50-250[4] | 0.057[5] | Not Reported | 99.5[4] | 0.9[4] |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation on a stationary phase with UV detection. | 220 nm[6] | 3-14 (for LH)[6] | 0.004 (for LH)[6] | 0.013 (for LH)[6] | 98.33 - 99.83[7] | < 2[7] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass spectrometric detection. | Not Applicable | 0.5-50 ng/mL[8] | < 0.2 ng/mL[8] | < 0.2 ng/mL[8] | 86.1 - 109.0[8] | < 12.0[8] |
Experimental Protocols
Direct UV Spectrophotometric Method
This method is based on the direct measurement of the absorbance of Lincomycin in a suitable solvent.
Instrumentation: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.
Reagents and Materials:
-
Lincomycin Hydrochloride reference standard
-
Distilled water (or other suitable transparent solvent)
Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Lincomycin Hydrochloride and dissolve it in 100 mL of distilled water.
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 to 30 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample containing Lincomycin in distilled water to obtain a theoretical concentration within the calibration range.
-
Measurement: Record the absorbance of the standard and sample solutions at 196 nm against a distilled water blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Lincomycin in the sample solution from the calibration curve.
Colorimetric Method using MBTH Reagent
This method involves the derivatization of Lincomycin with MBTH to produce a colored compound that can be quantified in the visible region.
Instrumentation: A UV-Visible spectrophotometer with 1 cm glass cuvettes.
Reagents and Materials:
-
Lincomycin Hydrochloride reference standard
-
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution (1% w/v)
-
Ferric chloride (FeCl₃) solution (1% w/v)
-
Distilled water
Procedure:
-
Preparation of Standard and Sample Solutions: Prepare standard and sample solutions of Lincomycin in distilled water at concentrations expected to be within the linear range of the assay (1-5 µg/mL).
-
Color Development: To 1 mL of each standard and sample solution, add 1 mL of 1% w/v MBTH reagent followed by 1 mL of 1% w/v ferric chloride solution.
-
Incubation: Allow the reaction mixture to stand for a specified time to ensure complete color development.
-
Measurement: Measure the absorbance of the resulting green-colored solution at 463 nm against a reagent blank.
-
Quantification: Create a calibration curve from the absorbance values of the standard solutions and determine the concentration of Lincomycin in the sample.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high specificity and is a widely used method for the analysis of pharmaceutical compounds.
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.
Reagents and Materials:
-
Lincomycin Hydrochloride reference standard
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of methanol and water (e.g., 90:10 v/v).[9] The pH may need to be adjusted with an acid like orthophosphoric acid.
-
Preparation of Standard Solutions: Prepare a stock solution of Lincomycin in the mobile phase and then dilute to create a series of calibration standards (e.g., 5-25 µg/mL).[9]
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and dilute to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: 220 nm[6]
-
-
Analysis and Quantification: Inject the standard and sample solutions into the HPLC system. Identify the Lincomycin peak based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards and determine the concentration of Lincomycin in the sample.
Visualized Experimental Workflows
Caption: Workflow for Direct UV Spectrophotometric Assay.
Caption: Workflow for HPLC Assay.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of UV-Visible Spectrophotometry in the Determination of Lincomycin Hydrochloride in Bulk and Tablet Dosage Forms | Semantic Scholar [semanticscholar.org]
- 4. (Open Access) Determination of Lincomycin Hydrochloride Injection by UV Spectrophotometry (2009) | Wen Zi-ming | 3 Citations [scispace.com]
- 5. Study on the interaction between palladium(II)-lincomycin chelate and erythrosine by absorption, fluorescence and resonance Rayleigh scattering spectra and its analytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Comparative Analysis of Lincomycin Hydrochloride Monohydrate's Activity Against Staphylococcus aureus
A comprehensive guide for researchers and drug development professionals on the in vitro efficacy of lincomycin (B1675468) hydrochloride monohydrate in comparison to alternative antimicrobial agents against Staphylococcus aureus.
This guide provides a detailed comparison of the antibacterial activity of lincomycin hydrochloride monohydrate against Staphylococcus aureus, benchmarked against other clinically relevant antibiotics: clindamycin (B1669177), vancomycin (B549263), daptomycin (B549167), and linezolid (B1675486). The data presented is curated from a range of scientific studies to offer a quantitative and objective overview for researchers in microbiology and pharmacology.
In Vitro Antimicrobial Activity
The in vitro potency of an antibiotic is primarily assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Lincomycin, a lincosamide antibiotic, demonstrates activity against Gram-positive bacteria, including Staphylococcus aureus.[1] It is generally considered a bacteriostatic agent, meaning it inhibits bacterial growth, but can exhibit bactericidal (bacteria-killing) properties at higher concentrations.[2][3] Studies have shown that a bactericidal effect against some S. aureus strains can be observed after 3 to 14 hours of exposure to a concentration of 1 µg/ml.[2]
Clindamycin, a derivative of lincomycin, generally exhibits greater in vitro potency against S. aureus.[4] Vancomycin, a glycopeptide, is a bactericidal antibiotic and a standard therapy for serious methicillin-resistant Staphylococcus aureus (MRSA) infections.[5][6] Daptomycin, a cyclic lipopeptide, is also rapidly bactericidal against S. aureus.[7][8][9] Linezolid, an oxazolidinone, is primarily bacteriostatic against staphylococci but does show bactericidal activity against most streptococci.[10][11]
The following tables summarize the MIC and MBC values for this compound and its comparators against Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentration (MIC) Data Against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 0.2 - 32[1] | - | - |
| Clindamycin | 0.06 - >256 | 0.125 | >256 |
| Vancomycin | 0.25 - 8[6] | - | - |
| Daptomycin | 0.125 - 1.0[9] | 0.38[9] | 0.75[9] |
| Linezolid | 1 - 4[11] | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Minimum Bactericidal Concentration (MBC) Data Against Staphylococcus aureus
| Antibiotic | MBC (µg/mL) | MBC/MIC Ratio | Bactericidal Activity |
| This compound | Bactericidal effect observed at 1 µg/ml after 3-14h[2] | Varies | Primarily Bacteriostatic, Bactericidal at higher concentrations[2][3] |
| Clindamycin | 32[12] | - | Bactericidal[4] |
| Vancomycin | ≥32 in 12.9% of strains with MIC of 2 µg/mL[7] | ≥32 indicates tolerance[5] | Bactericidal[5] |
| Daptomycin | Often at or 1 dilution above MIC[7] | ≤4 | Bactericidal[7][8] |
| Linezolid | Similar to or lower than fosfomycin (B1673569) in a combination study[11] | - | Primarily Bacteriostatic[10] |
Mechanism of Action: Lincosamides
Lincomycin and clindamycin are lincosamide antibiotics that inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit, interfering with the formation of peptide bonds and halting the elongation of the polypeptide chain. This disruption of protein synthesis ultimately inhibits bacterial growth.
Caption: Mechanism of action of lincosamide antibiotics.
Experimental Protocols
The data presented in this guide are based on standardized antimicrobial susceptibility testing methods. The following are generalized protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation of Antimicrobial Agent: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized bacterial suspension of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.
-
Incubation: The microtiter plate containing the serially diluted antibiotic and the bacterial inoculum is incubated at 35°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of bacteria.
Caption: Experimental workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following the MIC determination, a small aliquot (typically 10-100 µL) is taken from each well showing no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain any antibiotic.
-
Incubation: The agar plates are incubated at 35°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Time-Kill Assay
-
Inoculum Preparation: A standardized suspension of S. aureus is prepared in a suitable broth medium to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Antibiotic Addition: The antibiotic is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 35°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Bacterial Enumeration: Serial dilutions of the collected aliquots are plated onto antibiotic-free agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration and the control. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.
Caption: Experimental workflow for a time-kill assay.
Conclusion
This comparative guide demonstrates that while this compound is active against Staphylococcus aureus, its potency and bactericidal activity may be lower than its derivative, clindamycin, and other first-line agents for serious infections like vancomycin and daptomycin. Lincomycin's primarily bacteriostatic nature against S. aureus contrasts with the bactericidal action of vancomycin and daptomycin. For researchers and drug development professionals, these data highlight the importance of considering both the inhibitory and bactericidal properties of an antibiotic when evaluating its potential therapeutic applications. The choice of antibiotic should be guided by the specific clinical scenario, the susceptibility profile of the infecting organism, and the desired therapeutic outcome.
References
- 1. Lincomycin - Wikipedia [en.wikipedia.org]
- 2. Action of lincomycin on staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial kinetics of drug action against gram-positive and gram-negative organisms. III: Effect of lincomycin and clindamycin combinations on Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Vancomycin 24-Hour Area under the Curve/Minimum Bactericidal Concentration Ratio as a Novel Predictor of Mortality in Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daptomycin Bactericidal Activity and Correlation between Disk and Broth Microdilution Method Results in Testing of Staphylococcus aureus Strains with Decreased Susceptibility to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity and post-antibiotic effects of linezolid in combination with fosfomycin against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
A Comparative Analysis of Lincomycin and Other 50S Ribosomal Subunit Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antibiotics targeting the bacterial 50S ribosomal subunit is critical for both current therapeutic strategies and the development of novel antimicrobial agents. This guide provides an objective comparison of lincomycin (B1675468) with other major classes of 50S inhibitors, including macrolides, streptogramins, and oxazolidinones, supported by experimental data and detailed methodologies.
The 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery, is a primary target for a diverse array of antibiotics. These agents, while sharing a common macromolecular target, exhibit distinct mechanisms of action, spectra of activity, and resistance profiles. This comparative analysis will delve into these differences, with a particular focus on the lincosamide antibiotic, lincomycin, and its more clinically prevalent derivative, clindamycin (B1669177).
Comparative In Vitro Activity
The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro potency of an antibiotic. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for lincomycin and other selected 50S inhibitors against common Gram-positive pathogens.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) against Staphylococcus aureus
| Antibiotic | MIC50 | MIC90 |
| Lincomycin | 2 | >256 |
| Clindamycin | 0.125 | >256 |
| Erythromycin | 74.2% resistant | - |
| Linezolid | 0.75 - 1 | 1.5 - 1.5 |
Note: Data compiled from multiple sources. Resistance patterns can vary significantly by geographic location and clinical setting.[1][2][3][4]
Table 2: Comparative MIC50 and MIC90 Values (µg/mL) against Streptococcus pneumoniae
| Antibiotic | MIC50 | MIC90 |
| Clarithromycin | - | - |
| Clindamycin | - | - |
| Telithromycin | Lowest MIC values of tested agents | - |
| Linezolid | - | - |
| Quinupristin/Dalfopristin | - | - |
Note: Specific MIC50/MIC90 values for all listed drugs against S. pneumoniae were not consistently available in the searched literature, though relative activities were described.[5][6]
Data consistently demonstrates that clindamycin is significantly more active in vitro against Staphylococcus aureus than its parent compound, lincomycin.[1][7] One study found that clindamycin's MIC was generally four dilutions lower than that of lincomycin against nosocomial S. aureus isolates.[1]
Mechanisms of Action and Resistance
While all these antibiotics target the 50S ribosomal subunit, their specific binding sites and inhibitory mechanisms differ, which in turn influences their spectrum of activity and susceptibility to resistance.
Lincosamides (Lincomycin and Clindamycin)
Lincosamides bind to the 23S rRNA component of the 50S subunit, in close proximity to the peptidyl transferase center (PTC).[8] They interfere with the translocation step of protein synthesis, causing premature dissociation of peptidyl-tRNA from the ribosome.
Macrolides (e.g., Erythromycin)
Macrolides also bind to the 23S rRNA, near the entrance of the nascent peptide exit tunnel.[8] Their primary mechanism involves obstructing the passage of the elongating polypeptide chain, thereby halting protein synthesis.[9]
Streptogramins (e.g., Quinupristin/Dalfopristin)
Streptogramins are a combination of two distinct compounds, type A and type B.[10][11] Both components bind to the PTC on the 50S subunit.[10] Type A streptogramins prevent the binding of aminoacyl-tRNA to the A-site and inhibit peptide bond formation.[10] Type B streptogramins cause the release of incomplete peptide chains.[10] A key feature of streptogramins is their synergistic activity; the binding of the type A component induces a conformational change in the ribosome that increases its affinity for the type B component, often resulting in bactericidal activity.[10]
Oxazolidinones (e.g., Linezolid)
Oxazolidinones are a unique class of synthetic antibiotics that inhibit a very early stage of protein synthesis. They bind to the A-site of the PTC on the 50S subunit, preventing the formation of the 70S initiation complex.[8][12][13]
dot
Caption: Mechanisms of protein synthesis inhibition by different 50S subunit inhibitors.
Common Resistance Mechanisms
The primary mechanisms of resistance to these antibiotic classes involve modification of the ribosomal target or the antibiotic itself.
-
MLSB Resistance: The most common mechanism of resistance to macrolides, lincosamides, and streptogramin B antibiotics is conferred by erm (erythromycin ribosome methylase) genes.[14] These genes encode methyltransferases that dimethylate a specific adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA.[15] This methylation sterically hinders the binding of these antibiotics, leading to cross-resistance.[14]
-
Cfr-mediated Resistance: The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue (A2503) at the PTC.[16][17] This modification confers resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (PhLOPSA phenotype).[18]
-
Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins L3 and L4, which are near the PTC, have been associated with resistance to oxazolidinones.[12][19][20]
dot
Caption: Overview of major resistance pathways to 50S ribosomal subunit inhibitors.
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to comparative antibiotic analysis. The following are detailed methodologies for two key experiments: Minimum Inhibitory Concentration (MIC) determination by broth microdilution and the time-kill kinetics assay.
Protocol 1: MIC Determination by Broth Microdilution (Based on CLSI M07-A9)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[21][22][23]
1. Preparation of Antimicrobial Solutions: a. Prepare a stock solution of each antibiotic at a concentration of at least 1280 µg/mL in a suitable solvent. b. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create working solutions at 2x the final desired concentrations.
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Microdilution Plate Setup: a. Using a 96-well microtiter plate, add 100 µL of CAMHB to all wells. b. Add 100 µL of the 2x antibiotic working solutions to the first column of wells, creating the highest concentration. c. Perform serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution column. d. Inoculate each well (except the sterility control) with 100 µL of the final bacterial inoculum. e. Include a growth control well (inoculum, no antibiotic) and a sterility control well (broth only).
4. Incubation and Reading: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. b. The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
dot
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.
Protocol 2: Time-Kill Kinetics Assay
This assay provides information on the rate of bacterial killing over time and helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[24][25][26][27]
1. Preparation: a. Prepare antibiotic solutions in a suitable broth (e.g., CAMHB) at desired concentrations (often multiples of the predetermined MIC, e.g., 1x, 4x, 8x MIC). b. Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration in the test tubes to approximately 5 x 10⁵ CFU/mL. c. Include a growth control tube (no antibiotic).
2. Assay Procedure: a. At time zero (immediately after inoculation), and at subsequent time points (e.g., 2, 4, 6, 8, 12, 24 hours), remove an aliquot (e.g., 100 µL) from each test and control tube. b. Perform ten-fold serial dilutions of each aliquot in sterile saline or a suitable neutralizing buffer. c. Plate a fixed volume (e.g., 100 µL) of appropriate dilutions onto non-selective agar plates.
3. Incubation and Data Analysis: a. Incubate the plates at 35 ± 2°C for 18-24 hours, or until colonies are clearly visible. b. Count the number of colony-forming units (CFU) on each plate. c. Calculate the CFU/mL for each time point and antibiotic concentration. d. Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[24]
Conclusion
The 50S ribosomal subunit remains a valuable target for antibacterial drug development. While agents like lincomycin and its congeners share this target with other classes such as macrolides, streptogramins, and oxazolidinones, they possess distinct chemical structures, binding modes, and consequently, different antibacterial profiles and resistance liabilities. Clindamycin generally demonstrates superior in vitro potency compared to lincomycin against key Gram-positive pathogens. A thorough understanding of these differences, grounded in robust experimental data, is essential for the informed selection of therapeutic agents and the rational design of new antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. old.antibiotic.ru [old.antibiotic.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jcdr.net [jcdr.net]
- 5. Comparative in vitro activity of antiribosomal agents on penicillin-susceptible and -resistant Streptococcus pneumoniae in relation to their resistance genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of newer antimicrobials against penicillin non-susceptible strains of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro Comparison of Erythromycin, Lincomycin, and Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 9. Killing assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 10. The streptogramin antibiotics: update on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streptogramin antibiotics: mode of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Expression of Antibiotic Resistance Methyltransferase Correlates with mRNA Stability Independently of Ribosome Stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 18. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms for its evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elevated Linezolid Resistance in Clinical cfr-Positive Staphylococcus aureus Isolates Is Associated with Co-Occurring Mutations in Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 24. emerypharma.com [emerypharma.com]
- 25. actascientific.com [actascientific.com]
- 26. nelsonlabs.com [nelsonlabs.com]
- 27. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
Verifying the Antibacterial Efficacy of Aged Lincomycin Stock Solutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lincomycin, a lincosamide antibiotic, is a valuable tool in research and clinical settings for targeting Gram-positive bacteria.[1] The integrity of stock solutions is paramount for reproducible and accurate experimental outcomes. Over time, improper storage can lead to the degradation of Lincomycin, potentially compromising its antibacterial activity. This guide provides a comparative framework with detailed experimental protocols to verify the continued efficacy of aged Lincomycin stock solutions against freshly prepared standards.
The stability of Lincomycin in solution is significantly influenced by factors such as pH, temperature, and the presence of oxidizing agents.[2] Optimal stability is generally observed at a pH of approximately 4.[2] Degradation is accelerated in highly acidic (pH < 3) and alkaline (pH > 7) conditions, as well as at elevated temperatures.[2] It is crucial to note that chemical degradation may not always directly correlate with a loss of biological activity, making microbiological assays essential for confirming potency.[3][4]
Comparative Analysis of Fresh vs. Aged Lincomycin Activity
This section outlines the data presentation for a comparative study. Hypothetical data is used for illustrative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Bacterial Strain | Fresh Lincomycin MIC (µg/mL) | Aged Lincomycin MIC (µg/mL) | Fold Change in MIC |
| Staphylococcus aureus (ATCC 29213) | 2.0 | 8.0 | 4 |
| Streptococcus pyogenes (ATCC 19615) | 0.5 | 2.0 | 4 |
| Control (No Antibiotic) | >128 | >128 | N/A |
Table 2: Disk Diffusion Assay - Zone of Inhibition Comparison
| Bacterial Strain | Fresh Lincomycin Zone Diameter (mm) | Aged Lincomycin Zone Diameter (mm) | Percent Decrease in Zone Diameter |
| Staphylococcus aureus (ATCC 29213) | 25 | 18 | 28% |
| Streptococcus pyogenes (ATCC 19615) | 30 | 22 | 26.7% |
| Control (Blank Disc) | 0 | 0 | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of Lincomycin Solutions
-
Fresh Lincomycin Stock Solution (1 mg/mL):
-
Aseptically weigh 10 mg of Lincomycin hydrochloride powder.
-
Dissolve in 10 mL of sterile deionized water or a suitable buffer (e.g., phosphate (B84403) buffer, pH 4.0 for optimal stability).
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store at 2-8°C for short-term use or at -20°C for long-term storage.
-
-
"Aged" Lincomycin Solution for Comparison:
-
Use an existing stock solution that has been stored under questionable conditions (e.g., prolonged storage at room temperature, exposure to light, non-optimal pH).
-
Alternatively, an "aged" solution can be simulated by subjecting a fresh stock solution to accelerated degradation conditions (e.g., incubation at 60°C in a slightly acidic or alkaline buffer for a defined period). A study noted rapid degradation in hydrogen peroxide and at 60°C in acidic or basic solutions.[2]
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[5][6][7]
-
Prepare Bacterial Inoculum:
-
From a fresh culture (18-24 hours) on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Serial Dilution in 96-Well Plate:
-
Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the Lincomycin solution (fresh or aged, at a starting concentration of, for example, 256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a growth control (inoculum without antibiotic).
-
Well 12 serves as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of Lincomycin at which there is no visible bacterial growth (turbidity).[5]
-
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of bacteria to an antibiotic.[6][8][9]
-
Prepare Bacterial Lawn:
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension (0.5 McFarland).
-
-
Apply Antibiotic Disks:
-
Aseptically place paper disks (6 mm diameter) impregnated with a known concentration of fresh and aged Lincomycin onto the agar surface. Ensure disks are at least 24 mm apart.[9]
-
A blank disk (impregnated with the solvent used for the Lincomycin solutions) should be used as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
Visualizing the Experimental Workflow and Lincomycin's Mechanism
To clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for comparing the antibacterial activity of fresh and aged Lincomycin solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. drugfuture.com [drugfuture.com]
- 4. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apec.org [apec.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Liofilchem® Lincomycin MY Antimicrobial Susceptibility Discs | LabMart Limited [labmartgh.com]
- 9. micromasterlab.com [micromasterlab.com]
Side-by-side comparison of Lincomycin efficacy in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available data on the efficacy of Lincomycin (B1675468) in various mammalian cell lines. While Lincomycin is a widely used antibiotic for controlling bacterial contamination in cell culture, its direct cytotoxic effects on mammalian cells are not extensively documented in peer-reviewed literature. This is primarily due to its specific mechanism of action, which targets prokaryotic ribosomes, leading to low inherent toxicity in eukaryotic cells.[1]
This document summarizes the existing knowledge and provides the necessary protocols for researchers to determine the optimal, non-toxic concentrations of Lincomycin for their specific experimental needs.
Understanding Lincomycin's Mechanism of Action
Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1][2] It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds.[2] This action is primarily bacteriostatic, halting bacterial growth, but can be bactericidal at higher concentrations.[1] Because mammalian cells have 80S ribosomes with a different structure from the bacterial 70S ribosome (composed of 50S and 30S subunits), Lincomycin exhibits high selectivity for bacteria with minimal impact on mammalian protein synthesis.[1][2]
Figure 1: Mechanism of Action of Lincomycin.
Side-by-Side Comparison of Lincomycin Efficacy
Given the lack of standardized data, it is imperative for researchers to empirically determine the cytotoxic profile of Lincomycin in their specific cell line of interest. The following table is provided as a template for recording such experimentally determined values.
| Cell Line | Abbreviation | Organism | Tissue of Origin | Morphology | User-Determined IC50 of Lincomycin (µg/mL) |
| HeLa | - | Human | Cervix | Epithelial | User-determined |
| HEK-293 | - | Human | Kidney | Epithelial | User-determined |
| A549 | - | Human | Lung | Epithelial | User-determined |
| MCF-7 | - | Human | Breast | Epithelial | User-determined |
| CHO-K1 | - | Hamster | Ovary | Epithelial | User-determined |
| Vero | - | Monkey | Kidney | Epithelial | User-determined |
| HepG2 | - | Human | Liver | Epithelial | User-determined |
A general working concentration of 100 µg/mL is often recommended for preventing Gram-positive bacterial contamination in mammalian cell cultures.[2] However, validation for each specific cell line is crucial.
Experimental Protocols
To ensure the integrity of experimental results, it is critical to determine the highest concentration of Lincomycin that can be used without affecting the viability and physiology of the specific mammalian cell line under investigation.
Workflow for Determining Optimal Lincomycin Concentration
Figure 2: Experimental workflow for cytotoxicity determination.
Protocol for Assessing Cytotoxicity using an MTT Assay
This protocol provides a framework for determining the IC50 value of Lincomycin in a chosen mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Lincomycin hydrochloride monohydrate stock solution (e.g., 10 mg/mL in sterile water or PBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[2]
-
Drug Preparation: Prepare serial dilutions of the Lincomycin stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µg/mL).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different Lincomycin concentrations. Include wells with medium only (no cells) as a blank control and wells with cells in medium containing no Lincomycin as an untreated (100% viability) control.
-
Incubation: Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.[2]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a multi-well plate reader.[2]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each Lincomycin concentration relative to the untreated control cells using the formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the logarithm of the Lincomycin concentration.
-
Use a non-linear regression analysis to determine the IC50 value, which is the concentration of Lincomycin that results in a 50% reduction in cell viability.
-
By following this protocol, researchers can generate reliable, cell line-specific data to ensure that the use of Lincomycin for contamination control does not interfere with their experimental outcomes.
References
Comparative Performance of Lincomycin Hydrochloride Monohydrate in Microbiological Culture Media
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of Lincomycin (B1675468) Hydrochloride Monohydrate, a lincosamide antibiotic. It aims to offer objective data on its efficacy against various bacterial strains and compares its performance with key alternatives. This document synthesizes available experimental data, details standardized testing protocols, and visualizes its mechanism of action and experimental workflows to support research and drug development endeavors.
Executive Summary
Lincomycin hydrochloride monohydrate is an antibiotic primarily effective against Gram-positive bacteria and a range of anaerobic bacteria.[1] Its mode of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] While the standardized medium for antimicrobial susceptibility testing is Mueller-Hinton Broth/Agar, the influence of different culture media on the in vitro efficacy of lincomycin is a critical consideration for researchers. This guide presents available data on lincomycin's performance, primarily in standardized media, and provides a comparative analysis with clindamycin (B1669177) and erythromycin (B1671065).
It is important to note that while the Clinical and Laboratory Standards Institute (CLSI) recommends the use of cation-adjusted Mueller-Hinton Broth (CAMHB) for standardized antimicrobial susceptibility testing to ensure reproducibility and comparability of results, there is a lack of extensive, publicly available, head-to-head comparative studies on the performance of lincomycin in different culture media such as Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth.[3] The composition of the culture medium can significantly influence the in vitro activity of an antibiotic.[4]
Performance Data in Standardized Media
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial species, as determined in standardized Mueller-Hinton medium. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Table 1: In Vitro Activity of this compound Against Various Bacterial Species in Mueller-Hinton Medium
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 2.0 | >256 | 0.5 - >256 |
| Streptococcus pyogenes | - | - | 0.04 - 0.8 |
| Streptococcus pneumoniae | - | - | 0.05 - 0.4 |
| Bacteroides fragilis group | 4.0 | >256 | 0.25 - >256 |
| Clostridium perfringens | 2.0 | 8.0 | 0.5 - 16 |
| Clostridium difficile | 8.0 | 256 | 2 - >256 |
Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Comparative Analysis with Alternative Antibiotics
The choice of antibiotic often involves considering its performance relative to other available agents. The following tables provide a comparative overview of the in vitro activity of lincomycin against its semi-synthetic derivative, clindamycin, and the macrolide, erythromycin.
Table 2: Comparative In Vitro Activity of Lincomycin and Clindamycin Against Staphylococcus aureus
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Lincomycin | 2 | >256 | 0.5 - >256 |
| Clindamycin | 0.125 | >256 | 0.06 - >256 |
Data from a study comparing 555 clinical isolates of S. aureus.[5][6]
Studies have shown that clindamycin is generally more potent in vitro against Staphylococcus aureus than lincomycin.[6]
Table 3: Comparative In Vitro Activity of Lincomycin and Erythromycin Against Streptococcus pyogenes
| Antibiotic | MIC Range (µg/mL) |
| Lincomycin | 200 (for resistant strains) |
| Erythromycin | 0.78 - 1.56 (for slightly resistant strains) to ≥200 (for highly resistant strains) |
Data from a study on lincomycin and erythromycin-resistant S. pyogenes.[7] It is important to note that cross-resistance between erythromycin and lincomycin can occur.[7]
Mechanism of Action and Resistance
Lincomycin inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, which interferes with the peptidyl transferase center and blocks the exit tunnel for the nascent polypeptide chain.[2][8]
Mechanism of Lincomycin action on the bacterial ribosome.
Experimental Protocols
Accurate and reproducible in vitro susceptibility testing is crucial for evaluating the performance of antibiotics. The following are detailed methodologies for the Broth Microdilution and Disk Diffusion methods, based on CLSI guidelines.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid medium.
Materials:
-
This compound powder
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a stock solution of lincomycin in a suitable solvent (e.g., sterile water). Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of lincomycin at which there is no visible growth (turbidity).
Experimental workflow for MIC determination.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Lincomycin antibiotic disks (e.g., 2 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.
-
Disk Application: Aseptically apply the lincomycin disk to the surface of the agar.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the result as susceptible, intermediate, or resistant based on CLSI guidelines.
Conclusion
This compound remains a relevant antibiotic for the treatment of infections caused by susceptible Gram-positive and anaerobic bacteria. While standardized methods for in vitro susceptibility testing predominantly utilize Mueller-Hinton medium, it is crucial for researchers to be aware that the choice of culture medium can potentially influence the observed efficacy of an antibiotic. Further research into the performance of lincomycin in a wider variety of culture media would be beneficial to the scientific community. When comparing lincomycin to its alternatives, clindamycin generally demonstrates greater in vitro potency against key pathogens like Staphylococcus aureus. The selection of an appropriate antibiotic for research or therapeutic development should be guided by up-to-date susceptibility data and a thorough understanding of the methodologies employed.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goums.ac.ir [goums.ac.ir]
- 4. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.antibiotic.ru [old.antibiotic.ru]
- 6. V.Kretchikov, A.Dekhnich, I.Edelstein, A.Narezkina, M.Pimkin - Comparative Activity of Lincomycin and Clindamycin Against Staphylococcus aureus Isolated from Hospitalized Patients [old.antibiotic.ru]
- 7. Resistance of group A beta-hemolytic streptococci to lincomycin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lincosamides, Streptogramins, Phenicols, and Pleuromutilins: Mode of Action and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Lincomycin hydrochloride monohydrate proper disposal procedures
Proper disposal of Lincomycin hydrochloride monohydrate is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this substance responsibly.
Hazard Characterization
Before disposal, it is essential to characterize the waste. The classification of this compound can vary between suppliers. Always consult the specific Safety Data Sheet (SDS) provided with your product and adhere to local, state, and federal regulations. Some sources classify the compound as hazardous, while others do not.[1][2][3][4] Given the potential for hazard, it is best practice to handle it with care.
Table 1: GHS Hazard Identification Summary This table summarizes the potential hazards as identified in more stringent Safety Data Sheets.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Source: MedChemExpress SDS, Sigma-Aldrich SDS[2][4] |
Personal Protective Equipment (PPE) for Disposal
All personnel handling this compound for disposal must use appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin | Handle with gloves inspected prior to use.[3] Wear impervious clothing to prevent skin contact.[2][5] |
| Respiratory | If ventilation is inadequate or dust is formed, use a full-face respirator or an approved/certified dust respirator.[5][6] |
| Source: ECHEMI SDS, CDH Fine Chemical SDS, MedChemExpress SDS, Generic SDS[2][3][5][6] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the safe disposal of this compound.
Step 1: Waste Assessment and Segregation
-
Consult the SDS: Review the Safety Data Sheet for your specific product to confirm its hazard classification.
-
Check Regulations: Adhere to disposal regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local laws.[7][8]
-
Segregate Waste: Do not mix this compound waste with other waste streams. It should be segregated as a non-hazardous or hazardous pharmaceutical waste based on your determination.[7]
Step 2: Containment and Labeling
-
Use Appropriate Containers: Place the waste material in a suitable, sealed, and properly labeled container to prevent leakage or spillage.[3]
-
Label Clearly: The container must be clearly labeled with its contents ("this compound waste") and the appropriate hazard warnings if applicable (e.g., "Hazardous Waste").[9]
Step 3: Arrange for Final Disposal
-
Engage a Licensed Disposal Company: The recommended method for disposal is to use a licensed professional waste disposal service.[3] This ensures the waste is managed in compliance with all regulations.
-
Preferred Treatment: Incineration at a permitted hazardous waste facility is the preferred treatment method for pharmaceutical waste to ensure complete destruction.[10][11]
Step 4: Accidental Spill Cleanup
-
Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[2]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so.[5] Avoid dust formation.[3]
-
Collect Material: Use appropriate tools to sweep or scoop up the spilled solid into a designated waste disposal container.[3][6]
-
Decontaminate: Clean the spill surface to remove any remaining residue.[6]
Prohibited Disposal Methods
To prevent environmental contamination and ensure safety, the following disposal methods are strictly prohibited:
-
Do Not Dispose Down the Drain: Never flush this compound down the toilet or dispose of it in the sewer system.[5][12] This can contaminate water supplies.[8]
-
Do Not Dispose in Regular Trash: Unless explicitly classified as non-hazardous by your institution's safety office and local regulations permit it for very small quantities, do not dispose of this chemical in the regular solid waste trash.[1]
-
Avoid Environmental Release: Discharge into the environment must be avoided.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. medicalwastepros.com [medicalwastepros.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. securewaste.net [securewaste.net]
- 10. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. Medical Waste Management Program [cdph.ca.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Lincomycin Hydrochloride Monohydrate
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential safety and logistical information for managing Lincomycin hydrochloride monohydrate in a laboratory setting, with a focus on personal protective equipment (PPE), operational procedures, and disposal protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE based on safety data sheets (SDS).
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles | EN 166 (EU) or NIOSH (US) approved | To prevent eye contact with dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspected prior to use | To avoid direct skin contact.[2][3][4] |
| Impervious or flame-resistant clothing, lab coat | Appropriate for the tasks being performed | To protect skin and personal clothing from contamination.[1][5] | |
| Respiratory Protection | Full-face respirator or dust respirator | If exposure limits are exceeded or dust is generated | To prevent inhalation of dust particles.[1][6][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][7]
-
Keep it separate from foodstuff containers and incompatible materials.[1]
2. Handling and Use:
-
All handling should occur in a well-ventilated area, preferably within a chemical fume hood to minimize dust formation and inhalation.[1][3][5]
-
Prevent contact with skin and eyes by wearing the appropriate PPE.[1][4]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[1]
3. Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel from the area.[8]
-
Wear full PPE, including respiratory protection, during cleanup.[5]
-
Avoid generating dust. For dry spills, gently sweep or use a filtered vacuum for collection. A damp cloth can also be used.[3][8]
-
Collect the spilled material into a suitable, closed container for disposal.[1][3]
-
Prevent the substance from entering drains or watercourses.[1][5]
-
Clean the spill area thoroughly after material collection.[8]
First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation or a rash occurs.[1][5][8] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][8] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[3] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Materials: Any materials that have come into contact with the substance, such as gloves, filter paper, and containers, should be treated as hazardous waste.
-
Containers: Dispose of empty containers as unused product. Do not reuse containers.[3]
-
Regulations: All disposal practices must be in accordance with applicable federal, state, and local regulations.[1][7]
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
